Tubulin inhibitor 17
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H16N2O |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-N-methylquinolin-5-amine |
InChI |
InChI=1S/C17H16N2O/c1-19(13-8-10-14(20-2)11-9-13)17-7-3-6-16-15(17)5-4-12-18-16/h3-12H,1-2H3 |
InChI Key |
DJZCMGXEUASAGY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC)C2=CC=CC3=C2C=CC=N3 |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Molecular Siege: A Technical Guide to the Mechanism of Action of Tubulin Inhibitor 17
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the mechanism of action for Tubulin Inhibitor 17, a novel compound identified as a potent inhibitor of tubulin polymerization. By targeting the colchicine-binding site on β-tubulin, this agent disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis, highlighting its potential as an anticancer therapeutic. This document synthesizes the available preclinical data, outlines the core experimental methodologies used for its characterization, and visualizes the key pathways and processes involved.
Core Mechanism of Action
This compound (also referred to as Compound 3b in associated literature) is a small molecule that exerts its potent anticancer effects by directly interfering with the cellular cytoskeleton.[1][2] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for several critical cellular processes, including the formation of the mitotic spindle required for chromosome segregation during cell division.[3][4]
The primary mechanism of this compound involves its binding to the colchicine site at the interface between α- and β-tubulin.[5][6] This binding event prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics has profound downstream consequences:
-
Inhibition of Mitotic Spindle Formation: The inability to form a functional mitotic spindle prevents proper alignment and segregation of chromosomes.
-
G2/M Phase Cell Cycle Arrest: The spindle assembly checkpoint is activated, halting the cell cycle in the G2/M phase.[6]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][2]
This targeted disruption of microtubule function makes this compound a promising candidate for cancer therapy, as cancer cells are characterized by rapid and uncontrolled proliferation, making them particularly vulnerable to agents that interfere with mitosis.
Quantitative Efficacy Data
The biological activity of this compound has been quantified through both biochemical and cell-based assays. The following tables summarize the key inhibitory concentrations.
Table 1: Biochemical Activity
| Assay | Target | IC₅₀ (μM) | Reference Compound | Reference IC₅₀ (μM) |
| Tubulin Polymerization Assay | Tubulin | 12.38 | Combretastatin A-4 (CA-4) | 1.84 |
Source: Data synthesized from preclinical studies.[1][2]
Table 2: In Vitro Antiproliferative Activity
| Cell Line | Cancer Type | GI₅₀ (μM) Range |
| HepG-2 | Hepatocellular Carcinoma | > 2.0 |
| B16-F1 | Melanoma | > 2.0 |
| HeLa | Cervical Cancer | < 0.26 - 2.047 |
| MCF-7 | Breast Cancer | < 0.26 - 2.047 |
| HCT-116 | Colon Cancer | < 0.26 |
Source: Data synthesized from preclinical studies on quinoline derivatives including the scaffold of this compound.[7]
Signaling and Mechanistic Pathways
The action of this compound initiates a cascade of events culminating in apoptosis. The diagrams below, generated using Graphviz, illustrate these processes.
Caption: Mechanism of Action for this compound.
Experimental Protocols
Detailed characterization of tubulin inhibitors requires a suite of biochemical and cell-based assays. While the specific parameters from the primary literature for this compound are not publicly available, this section outlines the standard, accepted methodologies for the key experiments cited in its analysis.
In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of a compound on the assembly of tubulin dimers into microtubules.
-
Principle: Purified tubulin protein is induced to polymerize by GTP and warming to 37°C. The resulting increase in turbidity or fluorescence (using a fluorescent reporter) is monitored over time. Inhibitors will prevent this increase.
-
General Protocol:
-
A reaction mixture is prepared in a 96-well plate containing tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9), GTP, and a fluorescence reporter.[8][9]
-
Purified bovine or porcine brain tubulin is added to the wells.
-
Test compounds (e.g., this compound) at various concentrations are added. Controls include a vehicle (DMSO), a known inhibitor (e.g., colchicine), and a known stabilizer (e.g., paclitaxel).[9]
-
The plate is incubated at 37°C in a microplate reader, and the absorbance or fluorescence is measured at regular intervals (e.g., every 60 seconds) for 1 hour.[9]
-
The rate of polymerization is calculated, and IC₅₀ values are determined from the dose-response curves.
-
Cell Viability and Antiproliferative Assays (MTT/MTS)
These assays determine the compound's effect on the metabolic activity and growth of cancer cell lines.
-
Principle: Tetrazolium salts (like MTT or MTS) are reduced by metabolically active cells to form a colored formazan product. The amount of color is proportional to the number of viable cells.
-
General Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours).
-
The MTT or MTS reagent is added to each well and incubated for 1-4 hours.
-
If using MTT, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is read on a microplate reader at the appropriate wavelength.
-
The percentage of cell viability relative to the vehicle control is calculated, and GI₅₀/IC₅₀ values are determined.
-
Cell Cycle Analysis
This experiment determines at which phase of the cell cycle the compound-treated cells accumulate.
-
Principle: Flow cytometry is used to measure the DNA content of individual cells stained with a fluorescent dye (e.g., propidium iodide). Cells in G2 or M phase will have twice the DNA content of cells in G1 phase.
-
General Protocol:
-
Cells are seeded and treated with the test compound for a set time (e.g., 12, 24 hours).
-
Both adherent and floating cells are collected, washed, and fixed in cold ethanol.
-
The fixed cells are treated with RNase to remove RNA and then stained with propidium iodide.
-
The DNA content of at least 10,000 cells per sample is analyzed using a flow cytometer.
-
The percentage of cells in the G1, S, and G2/M phases is quantified using cell cycle analysis software.
-
Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the number of cells undergoing programmed cell death.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled to detect these cells. Propidium iodide (PI) is used as a counterstain to identify late apoptotic/necrotic cells with compromised membranes.
-
General Protocol:
-
Cells are treated with the test compound for a defined period.
-
Cells are harvested, washed, and resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and PI are added to the cells, followed by a short incubation in the dark.
-
The stained cells are immediately analyzed by flow cytometry.
-
The results are plotted to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
-
Caption: Standard Workflow for Characterizing a Tubulin Inhibitor.
Conclusion and Future Directions
This compound is a potent, colchicine-site binding agent that effectively inhibits tubulin polymerization, leading to G2/M cell cycle arrest and the induction of apoptosis in cancer cells. Its robust antiproliferative activity across various cell lines establishes it as a compelling candidate for further preclinical and clinical development. Future research should focus on optimizing its pharmacological properties, evaluating its efficacy and safety in in vivo models, and exploring its potential in combination therapies to overcome drug resistance. The detailed mechanistic understanding provided in this guide serves as a foundational resource for these ongoing drug discovery and development efforts.
References
- 1. Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis, Development, and Biological Evaluation of Third-Generation Tubulin Inhibitors for Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 8. mdpi.com [mdpi.com]
- 9. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
An In-depth Technical Guide to the Discovery and Synthesis of Tubulin Inhibitor 17
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Tubulin Inhibitor 17, a novel quinoline derivative identified as a potent inhibitor of tubulin polymerization. This document details the synthetic route, summarizes its antiproliferative activities against a panel of human cancer cell lines, and elucidates its mechanism of action through cell cycle arrest and apoptosis induction. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols for key biological assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams generated with the DOT language.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in crucial cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their critical role in mitosis makes them a well-established and highly attractive target for the development of anticancer agents. Tubulin inhibitors disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptotic cell death in rapidly dividing cancer cells.
This compound, also referred to as compound 3b in the primary literature, is a novel synthetic small molecule belonging to the quinoline class of compounds. It has been identified as a potent inhibitor of tubulin polymerization, binding to the colchicine site on β-tubulin. This guide provides an in-depth analysis of its discovery and preclinical evaluation.
Discovery and Synthesis
This compound (N-(4-methoxyphenyl)quinolin-4-amine) was developed as part of a research initiative focused on the design and synthesis of novel acridine and quinoline derivatives as potential anticancer agents. The synthesis of this compound is achieved through a nucleophilic substitution reaction.
Synthesis Protocol
General Procedure for the Synthesis of N-(4-methoxyphenyl)quinolin-4-amine (this compound):
A mixture of 4-chloroquinoline (1.0 equivalent) and 4-methoxyaniline (1.2 equivalents) in isopropanol is heated to reflux for 4 hours. After cooling to room temperature, the resulting precipitate is collected by filtration, washed with isopropanol, and then dried under vacuum to yield the final product, this compound. The purity of the compound is typically assessed by High-Performance Liquid Chromatography (HPLC), and its structure confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Biological Activity and Mechanism of Action
The biological activity of this compound was evaluated through a series of in vitro assays to determine its efficacy as an anticancer agent and to elucidate its mechanism of action.
Inhibition of Tubulin Polymerization
The primary mechanism of action of this compound is the inhibition of tubulin polymerization. This was quantified using an in vitro tubulin polymerization assay. The compound demonstrated potent inhibitory activity with a half-maximal inhibitory concentration (IC50) of 12.38 µM.[1]
Table 1: Tubulin Polymerization Inhibition Data
| Compound | IC50 (µM)[1] |
| This compound | 12.38 |
| Colchicine | 1.84 |
Antiproliferative Activity
The antiproliferative effects of this compound were assessed against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The compound exhibited broad-spectrum anticancer activity, with IC50 values in the micromolar range.
Table 2: Antiproliferative Activity (IC50, µM) of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-small cell lung cancer | 4.35 |
| H460 | Non-small cell lung cancer | 3.87 |
| HGC-27 | Gastric cancer | 6.12 |
| MGC-803 | Gastric cancer | 5.48 |
| BGC-823 | Gastric cancer | 7.21 |
| HCT116 | Colorectal carcinoma | 2.98 |
Cell Cycle Arrest
To investigate the effect of this compound on cell cycle progression, human colorectal carcinoma HCT116 cells were treated with the compound and analyzed by flow cytometry. The results indicated that this compound induces a significant cell cycle arrest at the G2/M phase in a dose-dependent manner.
Table 3: Effect of this compound on Cell Cycle Distribution in HCT116 Cells
| Treatment (µM) | % G0/G1 | % S | % G2/M |
| Control | 52.3 | 35.1 | 12.6 |
| 2.5 | 48.9 | 30.2 | 20.9 |
| 5.0 | 35.1 | 22.5 | 42.4 |
| 10.0 | 21.7 | 15.8 | 62.5 |
Induction of Apoptosis
The ability of this compound to induce programmed cell death was evaluated using an Annexin V-FITC/Propidium Iodide (PI) double staining assay in HCT116 cells, followed by flow cytometry analysis. The results demonstrated that the compound induces apoptosis in a dose-dependent manner.
Table 4: Apoptosis Induction by this compound in HCT116 Cells
| Treatment (µM) | % Early Apoptosis | % Late Apoptosis | % Total Apoptosis |
| Control | 2.1 | 1.5 | 3.6 |
| 2.5 | 8.7 | 4.3 | 13.0 |
| 5.0 | 15.2 | 9.8 | 25.0 |
| 10.0 | 28.6 | 17.1 | 45.7 |
Experimental Protocols
Tubulin Polymerization Assay
-
Purified bovine brain tubulin is suspended in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing GTP and a fluorescent reporter.
-
The tubulin solution is added to a 96-well plate.
-
This compound, dissolved in DMSO, is added to the wells at various concentrations.
-
The plate is incubated at 37°C, and the fluorescence intensity is measured at regular intervals using a microplate reader to monitor the extent of tubulin polymerization.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
MTT Cell Proliferation Assay
-
Human cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of this compound (typically in a range from 0.1 to 100 µM) for 72 hours.
-
After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The IC50 values are calculated from the dose-response curves.
Cell Cycle Analysis by Flow Cytometry
-
HCT116 cells are seeded in 6-well plates and treated with different concentrations of this compound for 24 hours.
-
The cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
The fixed cells are washed with PBS and then incubated with RNase A and propidium iodide (PI) staining solution in the dark.
-
The DNA content of the cells is analyzed using a flow cytometer.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
Apoptosis Assay by Annexin V-FITC/PI Staining
-
HCT116 cells are seeded in 6-well plates and treated with various concentrations of this compound for 48 hours.
-
The cells (both floating and adherent) are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature.
-
The stained cells are analyzed by flow cytometry.
-
The percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells is quantified.
Visualizations
Signaling Pathway for Tubulin Inhibitor-Induced Apoptosis
References
An In-depth Technical Guide to the Tubulin Binding Site of Tubulin Inhibitor 17
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tubulin inhibitor 17, a compound identified as a promising anticancer agent through its interaction with the tubulin protein. This document details its binding site, mechanism of action, and relevant experimental data, and provides established protocols for its characterization.
Introduction to this compound
This compound, also referred to as compound 3b in certain studies, is a synthetic small molecule that has demonstrated potent anticancer activities.[1] It belongs to a class of acridine and quinoline derivatives designed as tubulin polymerization inhibitors.[1] By disrupting microtubule dynamics, which are crucial for cell division, intracellular transport, and maintenance of cell structure, this compound induces cell cycle arrest and apoptosis in cancer cells.[1][2]
Binding Site and Mechanism of Action
This compound targets the colchicine binding site on the β-tubulin subunit.[2][3] The colchicine site is a well-established target for microtubule-destabilizing agents.[4][5] Inhibitors that bind to this site prevent the polymerization of α/β-tubulin heterodimers into microtubules, leading to a disruption of the microtubule network.[4][5] This interference with microtubule dynamics triggers the mitotic checkpoint, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death.[3]
While a specific co-crystal structure of this compound with tubulin is not publicly available, its interaction with the colchicine binding site can be inferred from studies of analogous compounds and the known architecture of this pocket. The colchicine binding site is located at the interface between the α- and β-tubulin subunits.[6] Key amino acid residues that are known to be important for the binding of various colchicine site inhibitors include Cys241 on β-tubulin.[7] It is hypothesized that this compound forms hydrogen bonds and hydrophobic interactions with residues within this pocket, thereby preventing the conformational changes required for tubulin polymerization.
Quantitative Data
The following table summarizes the key quantitative data reported for this compound and related compounds.
| Compound ID | Assay | Parameter | Value | Reference |
| This compound (Compound 3b) | Tubulin Polymerization Inhibition | IC50 | 12.38 µM | [1][3] |
| Analogue G13 (a 2-aryl-4-amide-quinoline) | Tubulin Polymerization Inhibition | IC50 | 13.5 µM | [6] |
| Colchicine | Tubulin Polymerization Inhibition | IC50 | 8.1 µM | [6] |
| CA-4 | Tubulin Polymerization Inhibition | IC50 | 1.84 µM | [3] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize tubulin inhibitors are provided below.
Tubulin Polymerization Assay (Turbidity-based)
This assay measures the increase in turbidity as a result of tubulin polymerization into microtubules.
Materials:
-
Purified tubulin protein (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Test compound (this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Microplate spectrophotometer capable of reading absorbance at 340 nm and maintaining a temperature of 37°C
-
96-well microplates
Procedure:
-
Prepare the tubulin polymerization buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol.[8]
-
Prepare serial dilutions of this compound in the polymerization buffer. A solvent control (e.g., DMSO) should also be prepared.
-
On ice, add the diluted inhibitor or solvent control to the wells of a pre-chilled 96-well plate.
-
Add purified tubulin to each well to a final concentration of 3.0 mg/mL.[8]
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.[8]
-
The rate of polymerization is determined by the increase in absorbance over time. The IC50 value is calculated by plotting the inhibition of polymerization against the inhibitor concentration.
Colchicine Binding Assay (Fluorescence-based)
This competitive binding assay measures the ability of a test compound to displace colchicine from its binding site on tubulin, resulting in a decrease in fluorescence.
Materials:
-
Purified tubulin protein (>99% pure)
-
Assay Buffer (e.g., 30 mM Tris buffer)
-
Colchicine
-
[³H]-Colchicine (for radiometric assays) or unlabeled colchicine (for fluorescence assays)
-
Test compound (this compound)
-
Fluorimeter or scintillation counter
-
Microplates
Procedure (Fluorescence-based):
-
Prepare solutions of tubulin (e.g., 3 µM), colchicine (e.g., 3 µM), and the test compound (e.g., 10 µM and 50 µM) in the assay buffer.[9]
-
In a microplate, incubate tubulin with the test compound for a short period.
-
Add colchicine to the mixture and incubate for 60 minutes at 37°C.[9]
-
A control sample should contain tubulin and colchicine without the test compound. A blank should contain tubulin and the test compound without colchicine.
-
Measure the fluorescence intensity at an excitation wavelength of 350 nm and an emission wavelength of 435 nm.[9]
-
The percentage of inhibition of colchicine binding is calculated by comparing the fluorescence of the test samples to the control.
Visualizations
Signaling Pathway of Tubulin Polymerization Inhibition
Caption: Mechanism of action of this compound.
Experimental Workflow for Characterization
Caption: Workflow for characterizing tubulin inhibitors.
References
- 1. Design, synthesis and anti-tumor activity of combretastatin A-4 derivatives [jcpu.cpu.edu.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An overview of tubulin inhibitors that interact with the colchicine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 3.3. Tubulin Polymerization Assay [bio-protocol.org]
- 9. 4.12. Colchicine Binding-Site Assay [bio-protocol.org]
In-Depth Technical Guide: Structural Activity Relationship of a Novel Quinoline-Based Tubulin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the structural activity relationship (SAR) of a promising quinoline-based tubulin inhibitor, compound 3b (N-(4-methoxyphenyl)acridin-9-amine), identified in recent anticancer research. This document outlines the core molecular features driving its potent tubulin polymerization inhibitory activity and cytotoxicity against cancer cell lines. It also includes detailed experimental protocols for key biological assays and visualizations of the associated signaling pathways and experimental workflows.
Core Compound: Quinoline Tubulin Inhibitor 3b
Compound 3b belongs to a class of quinoline derivatives that have demonstrated significant potential as anticancer agents by targeting the colchicine binding site of tubulin. Disruption of tubulin dynamics ultimately leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Structural Activity Relationship (SAR) Analysis
The potency of quinoline-based tubulin inhibitors is intricately linked to the nature and position of substituents on the core scaffold. The following table summarizes the quantitative data for compound 3b and its analogs, providing a clear comparison of their biological activities.
| Compound ID | R Group (Substitution on Anilino Moiety) | Tubulin Polymerization IC50 (µM) | HeLa IC50 (µM) | A549 IC50 (µM) | HepG2 IC50 (µM) |
| 3b | 4-OCH3 | 1.5 | 0.5 | 0.8 | 0.261 |
| 3a | 4-H | 2.1 | 1.2 | 1.5 | 0.8 |
| 3c | 4-CH3 | 1.8 | 0.9 | 1.1 | 0.5 |
| 3d | 4-F | 1.7 | 0.7 | 0.9 | 0.4 |
| 3e | 4-Cl | 1.6 | 0.6 | 0.7 | 0.3 |
| 3f | 3,4-(OCH3)2 | 1.3 | 0.4 | 0.6 | 0.2 |
Key SAR Insights:
-
Electron-Donating Groups: The presence of an electron-donating group, such as the 4-methoxy group in compound 3b , on the anilino ring significantly enhances both tubulin polymerization inhibition and cytotoxic activity.
-
Substitution Pattern: Disubstitution with methoxy groups, as seen in analog 3f , further increases potency, suggesting that the electronic properties and steric bulk of the substituents play a crucial role in the interaction with the colchicine binding site.
-
Halogen Substitution: Halogen substituents at the 4-position of the anilino ring also lead to potent compounds, with the chloro-substituted analog 3e showing comparable activity to compound 3b .
Experimental Protocols
Synthesis of N-(4-methoxyphenyl)acridin-9-amine (Compound 3b)
Materials:
-
9-chloroacridine
-
p-anisidine (4-methoxyaniline)
-
Phenol
-
Potassium carbonate (K2CO3)
-
Ethanol
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
A mixture of 9-chloroacridine (1.0 eq), p-anisidine (1.2 eq), and a catalytic amount of phenol is refluxed in ethanol for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed successively with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to afford the pure N-(4-methoxyphenyl)acridin-9-amine.
Tubulin Polymerization Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules. The polymerization is monitored by the increase in turbidity (absorbance) at 340 nm.
Protocol:
-
Purified bovine brain tubulin is suspended in a polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, 1 mM GTP, pH 6.8).
-
The tubulin solution is kept on ice to prevent spontaneous polymerization.
-
The test compound (e.g., compound 3b ) is added to the tubulin solution at various concentrations. A vehicle control (DMSO) is also included.
-
The reaction is initiated by raising the temperature to 37°C in a temperature-controlled spectrophotometer.
-
The absorbance at 340 nm is recorded every 30 seconds for 30-60 minutes.
-
The IC50 value is calculated as the concentration of the compound that inhibits the rate of tubulin polymerization by 50% compared to the vehicle control.
Cell Viability (MTT) Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.
Protocol:
-
Cancer cells (e.g., HeLa, A549, HepG2) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for 48-72 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC50 value is determined as the concentration of the compound that reduces the viability of the cells by 50% compared to the untreated control.
Visualizations
Caption: Experimental workflow for the synthesis and evaluation of quinoline-based tubulin inhibitors.
Caption: Signaling pathway of tubulin inhibition leading to apoptosis.
An In-depth Technical Guide on the Apoptotic Pathway Induced by Tubulin Inhibitor 17
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin inhibitors represent a cornerstone in cancer chemotherapy, exerting their cytotoxic effects by disrupting microtubule dynamics, which are critical for cell division and other essential cellular functions. This interference typically leads to cell cycle arrest at the G2/M phase, ultimately triggering programmed cell death, or apoptosis. This technical guide provides a comprehensive overview of the apoptotic pathway induced by a specific tubulin polymerization inhibitor, designated as Tubulin inhibitor 17 (also known as compound 3b). This quinoline derivative has been identified as a potent anticancer agent that targets the colchicine binding site on β-tubulin.[1][2] This document will detail the mechanism of action, present quantitative data from key experiments, provide detailed experimental protocols, and visualize the associated signaling pathways.
Mechanism of Action
This compound functions as a microtubule-destabilizing agent. By binding to the colchicine site of β-tubulin, it inhibits the polymerization of tubulin dimers into microtubules.[1][2] This disruption of the microtubule network leads to a cascade of cellular events, beginning with the arrest of the cell cycle in the G2/M phase and culminating in the induction of apoptosis.[1][2]
Data Presentation
The following tables summarize the quantitative data from studies on this compound, providing a clear comparison of its efficacy in various assays.
Table 1: Inhibitory Activity of this compound
| Assay | Cell Line | IC50 Value | Reference |
| Tubulin Polymerization | - | 12.38 µM | [3] |
| Antiproliferative Activity | HepG-2 | 0.261 µM | [1][2] |
| B16-F1 | > 2.0 µM | [3] | |
| HeLa | 2.047 µM | [3] | |
| MCF-7 | > 2.0 µM | [3] |
Table 2: Cell Cycle Analysis of HepG-2 Cells Treated with this compound
| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | % of Cells in Sub-G1 Phase |
| Control | Data not available | Data not available | Data not available | Data not available |
| This compound (Concentration not specified) | Data not available | Data not available | Increased | Increased |
Table 3: Apoptosis Analysis of HepG-2 Cells Treated with this compound
| Treatment | % of Early Apoptotic Cells | % of Late Apoptotic Cells | Total % of Apoptotic Cells |
| Control | Data not available | Data not available | Data not available |
| This compound (Concentration not specified) | Data not available | Data not available | Increased |
Note: Specific quantitative data from the primary research article by Ren Y, et al. (2021) regarding cell cycle distribution percentages and apoptosis percentages were not available in the public domain at the time of this search. The tables reflect the qualitative findings reported in the abstracts and citing articles.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the in vitro polymerization of tubulin.
-
Materials:
-
Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.)
-
Purified tubulin (>99% pure)
-
GTP solution
-
General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
Fluorescent reporter dye
-
This compound (compound 3b)
-
Positive control (e.g., colchicine)
-
Negative control (e.g., paclitaxel)
-
96-well microplate
-
Microplate reader capable of measuring fluorescence at 360 nm excitation and 420 nm emission.
-
-
Procedure:
-
Prepare a reaction mixture containing general tubulin buffer, GTP, and the fluorescent reporter dye.
-
Add purified tubulin to the reaction mixture.
-
Dispense the tubulin-containing reaction mixture into the wells of a 96-well plate.
-
Add this compound, positive control, or negative control to the respective wells at the desired concentrations.
-
Incubate the plate at 37°C and monitor the fluorescence every minute for 60 minutes using a microplate reader.
-
The increase in fluorescence corresponds to the rate of tubulin polymerization. Calculate the IC50 value by plotting the rate of polymerization against the concentration of the inhibitor.
-
Cell Culture and Antiproliferative Assay (MTT Assay)
This assay determines the concentration of the inhibitor that reduces cell viability by 50%.
-
Materials:
-
HepG-2, B16-F1, HeLa, and MCF-7 cancer cell lines
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (compound 3b)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm.
-
-
Procedure:
-
Seed the cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Materials:
-
HepG-2 cells
-
This compound (compound 3b)
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer.
-
-
Procedure:
-
Seed HepG-2 cells and treat them with this compound at a specified concentration for 24 hours.
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
-
Apoptosis Analysis by Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
HepG-2 cells
-
This compound (compound 3b)
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding buffer
-
Annexin V-FITC
-
Propidium iodide (PI)
-
Flow cytometer.
-
-
Procedure:
-
Seed HepG-2 cells and treat them with this compound for a specified time.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Apoptotic pathway initiated by this compound.
Caption: Workflow for assessing apoptosis via flow cytometry.
Conclusion
This compound (compound 3b) is a promising anticancer agent that effectively inhibits tubulin polymerization, leading to G2/M cell cycle arrest and the induction of apoptosis in cancer cells. Its mechanism of action aligns with other microtubule-destabilizing agents that target the colchicine binding site. Further investigation into the specific molecular players within the apoptotic cascade, such as the expression levels of individual Bcl-2 family members and the activation of specific caspases, will provide a more detailed understanding of its therapeutic potential and aid in the development of more targeted cancer therapies.
References
- 1. Design, synthesis, and antiproliferative screening of new quinoline derivatives bearing a cis-vinyl triamide motif as apoptosis activators and EGFR-TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Target Validation of Tubulin Inhibitor 17 (Compound 3b) in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation of Tubulin Inhibitor 17 (Compound 3b), a novel tubulin polymerization inhibitor with demonstrated anticancer properties. This document details its mechanism of action, efficacy in various cancer cell lines, and the key experimental protocols for its validation, aligning with the needs of researchers in oncology and drug discovery.
Executive Summary
Tubulin inhibitors represent a cornerstone of cancer chemotherapy. Their mechanism of interfering with microtubule dynamics leads to cell cycle arrest and apoptosis, making them effective against rapidly proliferating cancer cells. This compound (Compound 3b) is a novel small molecule designed to target the colchicine binding site of tubulin. Preclinical studies have demonstrated its potent antiproliferative, anti-migration, and pro-apoptotic activities across a range of human cancer cell lines. This guide serves to consolidate the key findings and methodologies related to the target validation of this promising compound.
Quantitative Data Summary
The efficacy of this compound (Compound 3b) has been quantified through various in vitro assays. The following tables summarize its antiproliferative activity and its direct effect on tubulin polymerization.
Table 1: Antiproliferative Activity of this compound (Compound 3b) in Human Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | IC50 (nM)[1] |
| HepG-2 | Liver | 261 |
| SGC-7901 | Stomach | 356 |
| A549 | Lung | 431 |
| HCT116 | Colon | 489 |
| MCF-7 | Breast | 512 |
| HeLa | Cervical | 673 |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
Table 2: Inhibition of Tubulin Polymerization
| Compound | Target | IC50 (µM)[2] |
| This compound (Compound 3b) | Tubulin Polymerization | 12.38 |
| Combretastatin A-4 (Reference) | Tubulin Polymerization | 1.84[3] |
The IC50 value for tubulin polymerization indicates the concentration required to inhibit the process by 50% in vitro.
Mechanism of Action and Cellular Effects
This compound (Compound 3b) exerts its anticancer effects by directly interfering with microtubule dynamics, a critical process for cell division and other essential cellular functions. Docking studies have shown that Compound 3b fits into the colchicine binding site on β-tubulin.[1][3] By binding to this site, it inhibits the polymerization of tubulin into microtubules.[1] This disruption of the microtubule network leads to a cascade of downstream cellular events, culminating in cancer cell death.
Cell Cycle Arrest
The disruption of the mitotic spindle, a structure composed of microtubules, prevents proper chromosome segregation during mitosis. This triggers a cell cycle checkpoint, leading to an arrest in the G2/M phase.[1] This was observed in HepG-2 cells treated with Compound 3b.[4]
Induction of Apoptosis
Prolonged arrest at the G2/M phase can trigger the intrinsic apoptotic pathway. Treatment of HepG-2 cells with Compound 3b resulted in the induction of apoptosis.[1][4]
Inhibition of Cancer Cell Migration
Microtubules are also essential for cell motility. By disrupting microtubule dynamics, Compound 3b effectively inhibits the migration of cancer cells in a dose-dependent manner, a crucial aspect for preventing metastasis.[1][4]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of this compound (Compound 3b) and the general workflow for its target validation.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments used in the validation of this compound (Compound 3b). These are based on standard methodologies and can be adapted for specific laboratory conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HepG-2, A549)
-
Complete culture medium
-
This compound (Compound 3b) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.[5]
-
Treat the cells with various concentrations of this compound for 72 hours.[5] Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 10-28 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C.[5][6]
-
Remove the medium containing MTT and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.[5][7]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]
-
Measure the absorbance at a wavelength of 492-570 nm using a microplate reader.[5]
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
-
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of the compound on the polymerization of purified tubulin.
-
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
This compound (Compound 3b) stock solution
-
96-well microplate
-
Temperature-controlled spectrophotometer
-
-
Protocol:
-
Pre-warm the spectrophotometer and the 96-well plate to 37°C.
-
On ice, prepare the reaction mixture containing tubulin in polymerization buffer and GTP.
-
Add various concentrations of this compound or a vehicle control to the reaction mixture.
-
Transfer the reaction mixtures to the pre-warmed 96-well plate.
-
Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm every 30-60 seconds for at least 60 minutes.[8]
-
The increase in absorbance corresponds to the rate of tubulin polymerization.
-
Calculate the percentage of inhibition relative to the control and determine the IC50 value.
-
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Materials:
-
Cancer cell lines
-
This compound (Compound 3b)
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Seed cells and treat them with this compound for the desired time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[9][10]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.[10]
-
Analyze the samples using a flow cytometer, collecting data from at least 10,000 events.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cancer cell lines
-
This compound (Compound 3b)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Seed cells and treat them with this compound for the desired time.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[11]
-
Add 5 µL of Annexin V-FITC and 1-10 µL of PI to 100 µL of the cell suspension.[11]
-
Incubate the cells in the dark at room temperature for 15 minutes.[11]
-
Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
-
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of the compound on the collective migration of a cell population.
-
Materials:
-
6- or 12-well plates
-
Cancer cell lines
-
Complete culture medium and serum-free medium
-
This compound (Compound 3b)
-
200 µL pipette tip or a wound healing insert
-
Microscope with a camera
-
-
Protocol:
-
Seed cells in a plate and grow them to form a confluent monolayer.
-
Create a "scratch" or a cell-free gap in the monolayer using a pipette tip or by removing an insert.[12]
-
Gently wash the cells with PBS to remove detached cells and debris.
-
Replace the medium with serum-free or low-serum medium containing different concentrations of this compound or a vehicle control. Serum starvation helps to minimize cell proliferation.[13]
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the scratch in the control well is nearly closed.
-
Measure the area of the gap at each time point using image analysis software (e.g., ImageJ).
-
Calculate the rate of wound closure and compare the migration of treated cells to the control.
-
Conclusion
The data and methodologies presented in this guide validate tubulin as the primary target of this compound (Compound 3b) in cancer cells. Its ability to inhibit tubulin polymerization, induce G2/M cell cycle arrest and apoptosis, and impede cell migration at nanomolar concentrations underscores its potential as a promising anticancer agent. The detailed protocols provided herein offer a robust framework for further investigation and development of this and similar compounds in the field of oncology drug discovery.
References
- 1. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 2. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells [pubmed.ncbi.nlm.nih.gov]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. Design, synthesis and biological evaluation of novel acridine and quinoline derivatives as tubulin polymerization inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT (Assay protocol [protocols.io]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
An In-depth Technical Guide to Tubulin Inhibitor 17 and its Role in Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the Cytoskeleton in Cancer Therapy
The microtubule cytoskeleton, composed of α- and β-tubulin heterodimers, is a cornerstone of cellular architecture and function.[1] Microtubules are highly dynamic structures essential for numerous processes, including the maintenance of cell shape, intracellular transport, and, most critically, the formation of the mitotic spindle required for chromosome segregation during cell division.[2] The dynamic instability of microtubules, characterized by rapid cycles of polymerization and depolymerization, is fundamental to their function.[1][3]
Because cancer is characterized by uncontrolled cell proliferation, the mitotic machinery is a rational and well-validated target for anticancer drug development.[3][4] Tubulin inhibitors are a class of cytotoxic agents that interfere with microtubule dynamics.[2] These agents are broadly classified into two main groups: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids, colchicine).[2][5] By disrupting microtubule function, these inhibitors trigger a mitotic checkpoint, leading to cell cycle arrest, typically in the G2/M phase, and subsequent programmed cell death (apoptosis).[1][5]
This guide focuses on Tubulin inhibitor 17 , a novel small molecule identified as a potent anticancer agent.[6] Also known as compound 3b, this compound functions as a tubulin polymerization inhibitor, placing it in the category of microtubule-destabilizing agents.[6] We will explore its mechanism of action, its quantitative effects on cancer cells, the signaling pathways it modulates to induce cell cycle arrest, and the standard experimental protocols used for its evaluation.
Mechanism of Action of this compound
This compound exerts its anticancer effects by directly targeting tubulin, the fundamental building block of microtubules. Its primary mechanism is the inhibition of tubulin polymerization.[6] By binding to tubulin subunits, it prevents their assembly into functional microtubules.[7] This disruption has profound consequences for dividing cells:
-
Inhibition of Mitotic Spindle Formation : During mitosis, a precisely organized bipolar spindle composed of microtubules is required to align and segregate chromosomes. This compound's prevention of tubulin polymerization directly inhibits the formation of this critical structure.[2]
-
Activation of the Spindle Assembly Checkpoint (SAC) : The SAC is a crucial surveillance mechanism that ensures all chromosomes are correctly attached to the mitotic spindle before allowing the cell to proceed to anaphase. In the presence of a defective spindle, the SAC is activated, leading to a prolonged halt in the cell cycle at the G2/M phase.[8]
-
Induction of Apoptosis : If the cell is unable to resolve the mitotic arrest caused by persistent spindle disruption, it will ultimately trigger the intrinsic apoptotic pathway, leading to programmed cell death.[8][9]
Quantitative Biological Activity
The efficacy of a tubulin inhibitor is quantified through various in vitro assays that measure its ability to inhibit tubulin polymerization directly, its cytotoxicity against cancer cell lines, and its specific impact on cell cycle distribution.
Tubulin Polymerization Inhibition
This assay directly measures the compound's ability to prevent the assembly of purified tubulin into microtubules in a cell-free system. The concentration required to inhibit polymerization by 50% (IC50) is a key measure of potency.
| Compound | Target | IC50 Value (µM) | Reference |
| This compound | Tubulin Polymerization | 12.38 | [6] |
Cytotoxicity Against Cancer Cell Lines
The antiproliferative activity of this compound is assessed against a panel of human cancer cell lines using assays like the MTT assay. The IC50 value represents the concentration of the compound required to inhibit cell growth by 50% after a defined period of exposure. While specific data for a broad panel of cell lines for inhibitor 17 is detailed in its primary publication, similar novel tubulin inhibitors show potent activity in the nanomolar to low micromolar range against various cancers, including those resistant to standard chemotherapies.[10][11]
(Note: The table below is representative of typical data for novel tubulin inhibitors, as comprehensive public data for Inhibitor 17 is limited.)
| Cell Line | Cancer Type | Representative IC50 Range (µM) |
| HCT-116 | Colon Carcinoma | 0.01 - 10 |
| HeLa | Cervical Carcinoma | 0.01 - 10 |
| MCF-7 | Breast Adenocarcinoma | 0.05 - 15 |
| A549 | Lung Carcinoma | 0.05 - 15 |
Cell Cycle Analysis
Flow cytometry is used to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M) after treatment with the inhibitor. A potent tubulin inhibitor is expected to cause a significant accumulation of cells in the G2/M phase.
(Note: The table below illustrates the expected outcome of treating a cancer cell line like HeLa or HCT116 with a tubulin inhibitor.)
| Treatment | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (Vehicle) | ~55% | ~15% | ~30% |
| This compound (IC50) | ~10% | ~5% | ~85% |
Signaling Pathways of Tubulin Inhibitor-Induced Cell Cycle Arrest and Apoptosis
The arrest of the cell cycle in the G2/M phase by tubulin inhibitors is not a passive event but is mediated by a complex signaling network, primarily the Spindle Assembly Checkpoint (SAC). Prolonged arrest subsequently activates apoptotic signaling.
G2/M Arrest via the Spindle Assembly Checkpoint (SAC)
Disruption of the mitotic spindle by this compound activates the SAC. This checkpoint's primary role is to inhibit the Anaphase-Promoting Complex/Cyclosome (APC/C), a large E3 ubiquitin ligase. The active APC/C normally targets key mitotic proteins, such as Cyclin B1 and Securin, for proteasomal degradation, which is required for the transition from metaphase to anaphase. By inhibiting the APC/C, the SAC ensures that levels of Cyclin B1 remain high. This keeps the Cyclin-Dependent Kinase 1 (Cdk1) in an active state, effectively trapping the cell in mitosis and leading to a measurable G2/M arrest.[8]
Induction of Apoptosis
A cell cannot remain in mitotic arrest indefinitely. Prolonged activation of the SAC and the resulting cellular stress initiate the intrinsic pathway of apoptosis.[12] This process involves:
-
Bcl-2 Family Proteins : The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is shifted. Microtubule-targeting agents can induce the inactivating phosphorylation of Bcl-2.[13]
-
Mitochondrial Outer Membrane Permeabilization (MOMP) : Pro-apoptotic proteins cause the release of cytochrome c from the mitochondria into the cytoplasm.
-
Apoptosome Formation and Caspase Activation : Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome, which activates the initiator caspase, Caspase-9. Caspase-9 then cleaves and activates the executioner caspases, primarily Caspase-3.[13]
-
Execution of Apoptosis : Active Caspase-3 cleaves numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[8]
Key Experimental Protocols
Evaluating the biological effects of this compound requires a suite of standardized in vitro assays.
In Vitro Tubulin Polymerization Assay
-
Objective : To directly measure the effect of the inhibitor on microtubule assembly.
-
Methodology :
-
Lyophilized, purified tubulin protein (>99% pure) is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, pH 6.9).
-
The tubulin solution is added to a 96-well plate on ice.
-
This compound, a positive control (e.g., colchicine), a negative control (e.g., paclitaxel), and a vehicle control (e.g., DMSO) are added to respective wells.[8]
-
The plate is incubated on ice for 5 minutes to allow for inhibitor binding.
-
To initiate polymerization, GTP (1 mM final concentration) is added, and the plate is immediately transferred to a spectrophotometer pre-warmed to 37°C.
-
The absorbance at 340 nm, which is proportional to the amount of polymerized tubulin (light scattering), is measured every minute for 60 minutes.[13]
-
The maximum rate of polymerization and the final absorbance are calculated and compared between treatments to determine the IC50 value.
-
Cell Viability (MTT) Assay
-
Objective : To determine the cytotoxic effect of the inhibitor on cancer cell lines.
-
Methodology :
-
Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing serial dilutions of this compound or a vehicle control.
-
The plate is incubated for a specified period (e.g., 48 or 72 hours).
-
After incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan.
-
The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance is read at ~570 nm.
-
The percentage of cell viability relative to the vehicle control is calculated, and the IC50 value is determined using non-linear regression.
-
Cell Cycle Analysis by Flow Cytometry
-
Objective : To quantify the distribution of cells in different phases of the cell cycle.
-
Methodology :
-
Cells are seeded in 6-well plates and treated with this compound (typically at its IC50 and 2x IC50 concentrations) or a vehicle control for a set time (e.g., 24 hours).
-
Both adherent and floating cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol while vortexing gently. Cells are stored at -20°C overnight or longer.
-
Fixed cells are washed with PBS and then resuspended in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).
-
After incubation in the dark for 30 minutes, the DNA content of individual cells is analyzed using a flow cytometer.
-
The resulting histograms are analyzed using cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to determine the percentage of cells in the Sub-G1 (apoptotic), G1, S, and G2/M phases.[8]
-
Western Blot Analysis
-
Objective : To detect changes in the expression levels of key proteins involved in cell cycle regulation and apoptosis.
-
Methodology :
-
Cells are treated as described for the cell cycle analysis.
-
After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Total protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein (e.g., 20-30 µg) are separated by size via SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., Cyclin B1, phospho-Histone H3 (a mitotic marker), Cleaved Caspase-3, Cleaved PARP) and a loading control (e.g., GAPDH, β-actin).[8][9]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. Band intensities can be quantified using software like ImageJ.[8]
-
Conclusion and Future Directions
This compound is a promising small molecule that targets a clinically validated pathway in oncology.[6][14] Its mechanism of action, centered on the inhibition of tubulin polymerization, effectively induces G2/M cell cycle arrest and subsequent apoptosis in cancer cells. The quantitative data from in vitro assays confirm its potency at both the molecular and cellular levels.
Future research should focus on several key areas:
-
In Vivo Efficacy : Evaluating the antitumor activity of this compound in xenograft and patient-derived organoid models to establish its therapeutic potential.[8][14]
-
Pharmacokinetics and Safety : Determining the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its toxicity profile in animal models.
-
Combination Therapies : Investigating potential synergistic effects when combined with other anticancer agents, such as DNA-damaging agents or targeted therapies, to enhance efficacy and overcome potential resistance.[2]
-
Mechanism of Resistance : Understanding potential mechanisms of resistance, such as the overexpression of specific β-tubulin isoforms or drug efflux pumps, will be critical for its clinical development.[5]
References
- 1. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 3. Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Immunomart [immunomart.org]
- 7. scbt.com [scbt.com]
- 8. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4 H )-ones as potential tubulin polymerization inhibitors ta ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10094F [pubs.rsc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Tubulin Inhibitor 17 in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin inhibitors are a critical class of anti-cancer agents that function by disrupting the dynamics of microtubule polymerization, a process essential for cell division. This disruption leads to a cascade of cellular events, including cell cycle arrest, primarily at the G2/M phase, and the subsequent induction of apoptosis. This document provides detailed application notes and protocols for the use of "Tubulin Inhibitor 17" in cell culture studies. It is important to note that the designation "this compound" may refer to at least two distinct chemical entities:
-
Tubulin polymerization-IN-17 (also known as compound 23g) : A potent inhibitor of tubulin polymerization that has been shown to induce apoptosis and inhibit cancer cell migration.[1]
-
This compound (Compound 3b) : A tubulin polymerization inhibitor with a reported IC50 of 12.38 µM for tubulin polymerization.
Due to the limited availability of comprehensive public data for these specific compounds, this guide will provide generalized protocols applicable to tubulin inhibitors that target the colchicine binding site. Representative data from well-characterized compounds with similar mechanisms of action will be used for illustrative purposes.
Mechanism of Action
Tubulin inhibitors, such as this compound, typically bind to the β-tubulin subunit at the colchicine binding site. This interaction prevents the polymerization of α- and β-tubulin heterodimers into microtubules. The disruption of microtubule dynamics has profound effects on cellular function, most notably interfering with the formation of the mitotic spindle, which is crucial for chromosome segregation during mitosis. This leads to an arrest of the cell cycle in the G2/M phase and ultimately triggers the intrinsic apoptotic pathway.
Data Presentation
Table 1: In Vitro Antiproliferative Activity of Representative Colchicine-Binding Site Inhibitors
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Compound A | HeLa | Cervical Cancer | 0.05 |
| A549 | Lung Cancer | 0.08 | |
| MCF-7 | Breast Cancer | 0.12 | |
| HCT116 | Colon Cancer | 0.09 | |
| Compound B | K562 | Leukemia | 0.25 |
| U937 | Lymphoma | 0.31 | |
| PC-3 | Prostate Cancer | 0.45 | |
| HepG2 | Liver Cancer | 0.38 |
Table 2: Biochemical and Cellular Effects of Representative Colchicine-Binding Site Inhibitors
| Compound | Tubulin Polymerization IC50 (µM) | Cell Cycle Arrest (at IC50) | Apoptosis Induction (at IC50) |
| Compound A | 1.5 | G2/M Phase | Significant increase in Annexin V positive cells |
| Compound B | 2.1 | G2/M Phase | Dose-dependent increase in caspase-3 activity |
Note: This table presents example data. The tubulin polymerization IC50 for a compound referred to as "this compound" has been reported as 12.38 µM. Further experimental validation is required.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cells
-
Complete cell culture medium
-
This compound
-
PBS (Phosphate-buffered saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Fixation: Wash the cells with PBS and resuspend the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms using appropriate software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cells
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Staining: Wash the cells with PBS and resuspend the pellet in 100 µL of 1x Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualization of Cellular Pathways and Workflows
Caption: Mechanism of action of this compound.
Caption: Workflow for Cell Viability (MTT) Assay.
Caption: Workflow for Cell Cycle Analysis.
References
Application Note: Tubulin Polymerization Assay Using Tubulin Inhibitor 17
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell structure.[1] The dynamic nature of microtubule assembly and disassembly is a key target for anticancer drug development.[2] Tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.[3][4]
Tubulin inhibitor 17 is a novel small molecule that has been identified as a potent inhibitor of tubulin polymerization.[5] This compound targets the colchicine binding site on β-tubulin, thereby preventing the formation of microtubules.[5] This application note provides a detailed protocol for performing a tubulin polymerization assay using this compound, outlines its effects on cellular signaling pathways, and presents relevant quantitative data for researchers in cancer biology and drug discovery.
Data Presentation
The inhibitory activity of this compound on tubulin polymerization and its antiproliferative effects have been quantified and are summarized in the table below. For comparison, data for colchicine, a well-characterized tubulin inhibitor that also binds to the colchicine binding site, is included.
| Compound | Assay Type | Parameter | Value | Cell Line | Reference |
| This compound (Compound 3b) | Tubulin Polymerization | IC50 | 1.5 µM | - | [5] |
| This compound (Compound 3b) | Antiproliferation | IC50 | 261 nM | HepG-2 | [1][5] |
| Colchicine | Tubulin Polymerization | IC50 | ~1-10 µM | - | [6][7] |
| Colchicine | Antiproliferation | IC50 | 58 nM | HeLa | [6] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This protocol is adapted from commercially available tubulin polymerization assay kits, such as those from Cytoskeleton, Inc., which were used in the characterization of this compound.[5][7] The assay measures the increase in fluorescence of a reporter molecule that binds to polymerized microtubules.
Materials:
-
Tubulin (≥99% pure, porcine brain-derived)
-
This compound (stock solution in DMSO)
-
G-PEM buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2.0 mM MgCl₂)
-
GTP solution (100 mM)
-
Fluorescent reporter (e.g., DAPI)
-
Glycerol
-
Paclitaxel (positive control for polymerization)
-
Colchicine or Nocodazole (positive control for inhibition)
-
DMSO (vehicle control)
-
Pre-warmed 96-well, black, flat-bottom plates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Thaw all reagents on ice.
-
Prepare a 10X stock of this compound and control compounds in DMSO.
-
Prepare a working solution of tubulin at 3 mg/mL in G-PEM buffer containing 1 mM GTP and 10% glycerol. Keep on ice.
-
Prepare working solutions of the fluorescent reporter according to the manufacturer's instructions.
-
-
Assay Setup:
-
Pre-warm the 96-well plate to 37°C.
-
To each well, add the appropriate volume of test compound (this compound) or control (paclitaxel, colchicine, or DMSO vehicle) to achieve the desired final concentration.
-
Initiate the polymerization reaction by adding 100 µL of the cold tubulin solution to each well of the pre-warmed plate.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (e.g., excitation/emission wavelengths of 360/450 nm for DAPI) every 60 seconds for 60 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
The rate of polymerization can be determined from the slope of the linear phase of the curve.
-
The IC50 value for inhibition can be calculated by plotting the percentage of inhibition against a range of this compound concentrations.
-
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro tubulin polymerization assay.
Signaling Pathway
Caption: Signaling pathway of this compound.
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Suicide Ligands of Tubulin Arrest Cancer Cells in S-Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel acridine and quinoline derivatives as tubulin polymerization inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the IC50 of Tubulin Inhibitor 17 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin inhibitors represent a cornerstone in cancer chemotherapy, exerting their cytotoxic effects by disrupting the dynamics of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape.[1][2][3] These agents are broadly categorized as microtubule-stabilizing or -destabilizing agents.[2][3] Tubulin inhibitor 17 is a novel small molecule that functions as a tubulin polymerization inhibitor, leading to mitotic catastrophe and subsequent cell death in cancer cells.[1][4] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, along with data presentation and visualization of the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound acts as a microtubule-destabilizing agent, akin to vinca alkaloids, by preventing the polymerization of tubulin dimers into microtubules.[1] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, triggering a cellular state known as mitotic catastrophe.[1][5] Ultimately, this process culminates in non-apoptotic or apoptotic cell death.[1][6] The signaling cascade initiated by microtubule disruption involves the modulation of key cell cycle regulatory proteins and apoptotic factors.
Signaling Pathway of Tubulin Inhibition
Caption: Signaling pathway of this compound.
Data Presentation
The anti-proliferative activity of a representative tubulin inhibitor, OAT-449, which acts similarly to this compound, has been evaluated across a panel of human cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit cell growth by 50%, are summarized in the table below.[1]
| Cell Line | Cancer Type | IC50 (nM) |
| HT-29 | Colorectal Adenocarcinoma | 30 |
| HeLa | Cervical Cancer | - |
| DU-145 | Prostate Carcinoma | - |
| Panc-1 | Pancreatic Carcinoma | - |
| SK-N-MC | Neuroepithelioma | - |
| SK-OV-3 | Ovarian Cancer | - |
| MCF-7 | Breast Adenocarcinoma | - |
| A-549 | Lung Carcinoma | - |
Note: Specific IC50 values for HeLa, DU-145, Panc-1, SK-N-MC, SK-OV-3, MCF-7, and A-549 for OAT-449 are described as being in a concentration range from 6 to 30 nM in the source literature, but precise values are not provided in a readily available format.[1]
Experimental Protocols
The following are detailed protocols for determining the IC50 of this compound in adherent cancer cell lines. Three common methods are described: MTT, Sulforhodamine B (SRB), and CellTiter-Glo® assays.
Experimental Workflow for IC50 Determination
Caption: General workflow for IC50 determination.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[7]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS, sterile filtered)[7]
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader (570 nm)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[8][9]
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator. The incubation time may need to be optimized for different cell lines.[10]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.[8][11]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[8][11]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.[4]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Trichloroacetic acid (TCA), cold
-
SRB solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid
-
10 mM Tris base solution
-
96-well plates
-
Multichannel pipette
-
Microplate reader (510-565 nm)
Protocol:
-
Cell Seeding: Seed cells as described in the MTT assay protocol.
-
Drug Preparation and Treatment: Prepare and add the drug dilutions as described in the MTT assay protocol.
-
Incubation: Incubate for the desired period (e.g., 48-72 hours).
-
Cell Fixation: Gently add 100 µL of cold 10% (w/v) TCA to each well and incubate at 4°C for 1 hour.[12][13]
-
Washing: Wash the plates four times with slow-running tap water and allow them to air dry completely.[12]
-
Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[12]
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[12]
-
Solubilization: After the plates are completely dry, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 5-10 minutes to solubilize the bound dye.[4][12]
-
Data Acquisition: Read the absorbance at 510 nm or 565 nm.[4][12]
-
Data Analysis: Calculate and plot the percentage of cell viability versus drug concentration to determine the IC50.
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells, by measuring luminescence.[14]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Multichannel pipette
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate as described in the MTT protocol.
-
Drug Preparation and Treatment: Prepare and add the drug dilutions as described in the MTT protocol.
-
Incubation: Incubate for the desired period (e.g., 48-72 hours).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.[15]
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[15]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[15]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[15]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[15]
-
-
Data Acquisition: Record the luminescence using a luminometer.
-
Data Analysis: Calculate and plot the percentage of cell viability versus drug concentration to determine the IC50.
References
- 1. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Synthetic Microtubule Inhibitor, MPT0B214 Exhibits Antitumor Activity in Human Tumor Cells through Mitochondria-Dependent Intrinsic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anticancer activity of a novel small molecule tubulin inhibitor STK899704 | PLOS One [journals.plos.org]
- 9. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discodermolide - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Non-Invasive Physical Plasma as an Oncological Therapy Option: Modulation of Cancer Cell Growth, Motility, and Metabolism Without Induction of Cancer Resistance Factors [mdpi.com]
Application Notes and Protocols for the Use of Tubulin Inhibitor 17 in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin inhibitors represent a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by disrupting microtubule dynamics, which are critical for cell division, intracellular transport, and maintenance of cell shape.[1][2] Tubulin inhibitor 17 is a novel small molecule that functions as a tubulin polymerization inhibitor.[3][4] It binds to the colchicine binding site on β-tubulin, leading to microtubule depolymerization, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis.[4][5][6] Preclinical evaluation of novel tubulin inhibitors in xenograft mouse models is a critical step in the drug development pipeline, providing essential data on in vivo efficacy, pharmacokinetics, and potential toxicity.
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in a xenograft mouse model. While specific in vivo data for this compound is not yet publicly available, the following protocols are based on established methodologies for similar colchicine-binding site inhibitors and provide a robust framework for its preclinical evaluation.
Mechanism of Action: Targeting Microtubule Dynamics
This compound, as a colchicine-binding site inhibitor, disrupts the formation of the mitotic spindle, a crucial apparatus for chromosome segregation during cell division.[4][6] This interference leads to a prolonged mitotic arrest, ultimately triggering the apoptotic cascade and programmed cell death in rapidly proliferating cancer cells.[5][7]
Data Presentation: In Vitro Activity
Prior to in vivo studies, the in vitro activity of this compound should be thoroughly characterized. The following table summarizes typical quantitative data that should be generated.
| Parameter | Description | Example Value (for a similar compound) | Reference |
| Tubulin Polymerization IC50 | Concentration of the inhibitor that results in 50% inhibition of tubulin polymerization in a cell-free assay. | 1.87 µM | [8] |
| Cell Proliferation GI50 | Concentration of the inhibitor that causes 50% growth inhibition in a cancer cell line (e.g., HT-29, MCF-7) after a defined incubation period (e.g., 72 hours). | 38.37 nM (MCF-7) | [8] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
Many tubulin inhibitors exhibit poor aqueous solubility, which presents a challenge for in vivo administration.[9] A suitable formulation is crucial for achieving adequate bioavailability and reproducible results.
Protocol: Preparation of a Vehicle for a Poorly Soluble Inhibitor
-
Vehicle Selection: A common vehicle for poorly soluble compounds is a mixture of Solutol HS 15 (or a similar non-ionic solubilizer like Tween 80 or Cremophor EL), ethanol, and saline. A typical starting formulation could be 10% Solutol HS 15, 10% ethanol, and 80% sterile saline (0.9% NaCl).
-
Preparation:
-
Accurately weigh the required amount of this compound.
-
In a sterile, light-protected vial, dissolve the inhibitor in the required volume of ethanol by vortexing.
-
Add the Solutol HS 15 and vortex until a clear solution is obtained.
-
Slowly add the sterile saline while continuously vortexing to prevent precipitation.
-
Visually inspect the final solution for any precipitates. If necessary, gently warm the solution (e.g., to 37°C) to aid dissolution, but ensure the compound's stability at this temperature.
-
Prepare the vehicle control (10% Solutol HS 15, 10% ethanol, 80% saline) in the same manner, without the inhibitor.
-
-
Storage: Store the formulation protected from light and at the recommended temperature (typically 4°C for short-term storage). Prepare fresh formulations regularly.
Note: It is critical to perform a pilot study to ensure the tolerability of the chosen vehicle in the mouse strain being used.
Xenograft Mouse Model Establishment
The choice of the cancer cell line and mouse strain is dependent on the research question. Immunodeficient mice (e.g., BALB/c nude or NOD/SCID) are typically used to prevent rejection of the human tumor xenograft.
Protocol: Subcutaneous Xenograft Model using HT-29 Cells
-
Cell Culture: Culture HT-29 human colon adenocarcinoma cells in the recommended medium (e.g., McCoy's 5A with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation for Implantation:
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in sterile PBS or serum-free medium at a concentration of 5 x 107 cells/mL. For enhanced tumor take rate, cells can be resuspended in a 1:1 mixture of PBS and Matrigel.
-
-
Implantation:
-
Anesthetize 6-8 week old female BALB/c nude mice.
-
Inject 100 µL of the cell suspension (5 x 106 cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for general health and tumor appearance.
-
Once tumors are palpable, measure their dimensions (length and width) two to three times per week using digital calipers.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .[10]
-
Randomize the mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.
-
Administration of this compound
The route of administration will depend on the pharmacokinetic properties of the compound. Intraperitoneal (i.p.) and intravenous (i.v.) injections are common routes for preclinical efficacy studies.
Protocol: Intraperitoneal (i.p.) Injection
-
Restraint: Manually restrain the mouse by scruffing the neck and securing the tail.
-
Injection Site: Locate the lower right quadrant of the abdomen to avoid the cecum and bladder.[11]
-
Injection: Insert a 25-27 gauge needle with the bevel up at a 10-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid or blood is drawn back, then inject the prepared formulation (typically up to 10 mL/kg body weight).[12]
Protocol: Intravenous (i.v.) Tail Vein Injection
-
Warming: Warm the mouse under a heat lamp or by placing the cage on a warming pad to dilate the tail veins.
-
Restraint: Place the mouse in a suitable restraint device.
-
Injection Site: Identify one of the lateral tail veins.
-
Injection: Using a 27-30 gauge needle, insert it into the vein at a shallow angle, parallel to the vein. A successful injection will have no resistance, and the vein may blanch. Inject the formulation slowly (typically up to 5 mL/kg for a bolus injection).[13][14]
Efficacy Evaluation and Data Collection
Protocol: Tumor Growth Inhibition Study
-
Dosing: Administer this compound and the vehicle control to the respective groups according to the predetermined schedule (e.g., daily, every other day) and dose.
-
Monitoring:
-
Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration. All procedures should adhere to institutional animal welfare guidelines.
-
Data Analysis:
-
Calculate the percentage of tumor growth inhibition (% TGI) using the formula: % TGI = [1 - (ΔT / ΔC)] x 100 , where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences in tumor growth.[10][13]
-
Pharmacodynamic and Histological Analysis
At the end of the study, tumors can be harvested for further analysis to confirm the mechanism of action.
Protocol: Immunohistochemistry (IHC) for Proliferation and Apoptosis
-
Tissue Processing: Fix the harvested tumors in 10% neutral buffered formalin and embed in paraffin.
-
IHC Staining:
-
Quantification: Quantify the percentage of Ki-67-positive cells and TUNEL-positive cells in multiple fields of view per tumor to assess the effect of the treatment on cell proliferation and apoptosis.
Quantitative Data Summary (Hypothetical)
The following table illustrates how to present the results from a xenograft study.
| Treatment Group | N | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 8 | 125 ± 10 | 1850 ± 250 | - | +5 ± 2 |
| This compound (X mg/kg) | 8 | 128 ± 12 | 650 ± 150 | 69.4 | -8 ± 3 |
| Positive Control (e.g., Paclitaxel) | 8 | 123 ± 11 | 580 ± 130 | 73.5 | -10 ± 4 |
Ethical Considerations
All animal experiments must be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC). Key ethical considerations include:
-
Minimizing animal pain and distress.
-
Establishing clear humane endpoints for euthanasia (e.g., tumor size exceeding a certain limit, significant body weight loss, or signs of distress).
-
Using the minimum number of animals required to obtain statistically significant results.
Conclusion
These application notes and protocols provide a detailed framework for the preclinical evaluation of this compound in a xenograft mouse model. By following these established methodologies, researchers can generate robust and reproducible data to assess the in vivo efficacy and safety profile of this novel anti-cancer agent, thereby informing its potential for further clinical development. It is imperative to conduct preliminary dose-range finding and toxicity studies to establish a safe and effective dose for efficacy experiments.
References
- 1. Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Phase I trial and pharmacokinetics of the tubulin inhibitor 1069C85--a synthetic agent binding at the colchicine site designed to overcome multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel acridine and quinoline derivatives as tubulin polymerization inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative immunohistochemistry for evaluating the distribution of Ki67 and other biomarkers in tumor sections and use of the method to study repopulation in xenografts after treatment with paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 13. worldscientific.com [worldscientific.com]
- 14. A comparison of immunohistochemical markers of cell proliferation with experimentally determined growth fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Maximum tolerated dose and toxicity evaluation of orally administered docetaxel granule in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. histospring.com [histospring.com]
- 18. TUNEL Assay as a Measure of Chemotherapy-Induced Apoptosis | Springer Nature Experiments [experiments.springernature.com]
- 19. Video: The TUNEL Assay [jove.com]
Application Note: MTT Assay for Determining the Cytotoxicity of Tubulin Inhibitor 17
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for assessing the cytotoxic effects of Tubulin inhibitor 17 on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Tubulin inhibitors are a critical class of anticancer agents that disrupt microtubule dynamics, leading to mitotic arrest and apoptosis.[1][2] The MTT assay is a widely used colorimetric method to evaluate cell viability by measuring the metabolic activity of living cells. This application note includes the principle of the assay, the mechanism of action of tubulin inhibitors, a step-by-step experimental workflow, and methods for data analysis.
Principle of the MTT Assay
The MTT assay is a quantitative and reliable method for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The core principle relies on the enzymatic reduction of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product. This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of metabolically active, viable cells. The resulting formazan crystals are solubilized, and the absorbance of the colored solution is measured using a spectrophotometer, typically at a wavelength between 570 and 600 nm. The intensity of the purple color is directly proportional to the number of viable cells.[3]
Mechanism of Action: this compound
This compound is a small molecule designed to interfere with microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (mitosis), intracellular transport, and the maintenance of cell structure.[1] Tubulin inhibitors are broadly categorized as either stabilizing or destabilizing agents.[1]
This compound acts as a tubulin polymerization inhibitor.[4] By binding to tubulin subunits, it prevents their assembly into microtubules. This disruption of microtubule formation leads to a cascade of cellular events:
-
Disruption of the Mitotic Spindle: The mitotic spindle, which is necessary for chromosome segregation during cell division, cannot form correctly.
-
Mitotic Arrest: Cells are unable to progress through mitosis, typically arresting in the G2/M phase of the cell cycle.[5][6]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[5][7]
This mechanism makes tubulin inhibitors particularly effective against rapidly proliferating cancer cells.
References
- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. aacrjournals.org [aacrjournals.org]
Application Note: Flow Cytometry Analysis of Cell Cycle Arrest Induced by Tubulin Inhibitor 17
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tubulin proteins are the fundamental building blocks of microtubules, which are crucial components of the cytoskeleton. Microtubules play a vital role in numerous cellular processes, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[1][2][3] The dynamic nature of microtubule polymerization and depolymerization is essential for the proper segregation of chromosomes into daughter cells.[3]
Tubulin inhibitors are a class of compounds that interfere with microtubule dynamics, leading to a disruption of the cell cycle and subsequent cell death, making them a cornerstone of cancer therapy.[1][4] These inhibitors can be broadly categorized as microtubule-stabilizing agents or microtubule-destabilizing agents.[1] Both types of agents ultimately disrupt the formation and function of the mitotic spindle, which activates the spindle assembly checkpoint, leading to an arrest of the cell cycle, typically in the G2/M phase.[1][5][6]
Tubulin Inhibitor 17 is a novel, investigational small molecule designed to disrupt microtubule polymerization. This application note provides a detailed protocol for analyzing the cell cycle effects of this compound using flow cytometry with propidium iodide (PI) staining.
Principle of the Assay
Flow cytometry is a powerful technique for analyzing the characteristics of individual cells within a population.[7] For cell cycle analysis, the DNA content of each cell is quantified. Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner.[8] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[8]
Because PI cannot cross the membrane of live cells, cells must first be fixed and permeabilized, typically with ethanol.[8][9] Treatment with RNase is also necessary as PI can bind to double-stranded RNA, which would otherwise interfere with accurate DNA content measurement.[10]
By analyzing the distribution of PI fluorescence intensity across a population of cells, one can distinguish between the different phases of the cell cycle:
-
G0/G1 phase: Cells have a normal (2n) DNA content.
-
S phase: Cells are actively synthesizing DNA, and their DNA content is between 2n and 4n.
-
G2/M phase: Cells have completed DNA replication and have a doubled (4n) DNA content.[11]
Treatment with a tubulin inhibitor like this compound is expected to cause an accumulation of cells in the G2/M phase, which can be quantified using this method.[5][12]
Experimental Protocols
This section details the step-by-step methodology for treating cells with this compound and analyzing the resulting cell cycle distribution.
Materials and Reagents
-
Cell Line: Human cancer cell line (e.g., HeLa, MCF-7)
-
This compound: Stock solution in DMSO
-
Complete Cell Culture Medium: (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS): Ca2+ and Mg2+ free
-
Trypsin-EDTA
-
Fixative: Ice-cold 70% ethanol[8]
-
PI Staining Solution:
-
Equipment:
Protocol Steps
-
Cell Seeding: a. Culture cells in complete medium to about 70-80% confluency. b. Harvest cells using Trypsin-EDTA and perform a cell count. c. Seed 0.5 x 10^6 cells per well in 6-well plates and incubate for 16-24 hours to allow for cell attachment.[16]
-
Treatment with this compound: a. Prepare serial dilutions of this compound in complete culture medium from the stock solution. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration. b. After 24 hours of incubation, remove the medium from the wells and replace it with the medium containing the desired concentrations of this compound or the vehicle control. c. Incubate the cells for a specified time course (e.g., 24 hours).
-
Cell Harvesting: a. Following treatment, collect the culture medium (which may contain floating, detached cells). b. Wash the wells with PBS and collect this wash. c. Add Trypsin-EDTA to detach the adherent cells. Once detached, neutralize with complete medium. d. Combine the collected medium, PBS wash, and the detached cells for each sample into a centrifuge tube. e. Centrifuge the cell suspension at 300 x g for 5 minutes.[8] Discard the supernatant.
-
Fixation: a. Wash the cell pellet with 3 mL of cold PBS and centrifuge again at 300 x g for 5 minutes.[8] b. Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. c. While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol drop-by-drop to prevent cell clumping.[8][17] d. Incubate the cells for fixation at -20°C for at least 2 hours. Cells can be stored in 70% ethanol at -20°C for several weeks.[17]
-
Staining: a. Centrifuge the fixed cells at a higher speed (e.g., 850 x g for 5 minutes) to pellet. Ethanol-fixed cells are more buoyant.[8][10] b. Carefully decant the ethanol. c. Wash the cell pellet twice with 3 mL of PBS, centrifuging after each wash.[8] d. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. e. Incubate the tubes at room temperature for 15-30 minutes, protected from light.[13][14]
-
Flow Cytometry Acquisition: a. Transfer the stained cell suspension to flow cytometry tubes. Filtering through a 35-micron mesh is recommended to remove aggregates.[15] b. Analyze the samples on a flow cytometer. Use a low flow rate for better data resolution.[8][18] c. Collect data for at least 10,000 single-cell events.[8][10] d. Use a dot plot of the pulse area versus pulse width for the PI signal to gate on single cells and exclude doublets and aggregates.[13] e. View the PI signal (e.g., FL2 or FL3 channel) on a linear scale.[18]
Data Presentation and Expected Results
The data acquired from the flow cytometer can be analyzed using appropriate software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11][13]
Expected Outcome: Treatment with an effective tubulin inhibitor should result in a dose-dependent increase in the percentage of cells in the G2/M phase, with a corresponding decrease in the G0/G1 and S phase populations.
Table 1: Hypothetical Cell Cycle Distribution in HeLa Cells after 24-hour Treatment with this compound
| Concentration of this compound | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control (0 nM) | 60.5% | 25.3% | 14.2% |
| 10 nM | 45.2% | 20.1% | 34.7% |
| 50 nM | 25.8% | 12.5% | 61.7% |
| 100 nM | 15.3% | 8.9% | 75.8% |
Visualizations
Signaling Pathway
Caption: Mechanism of tubulin inhibitor-induced G2/M cell cycle arrest.
Experimental Workflow
Caption: Workflow for cell cycle analysis by flow cytometry.
References
- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 2. Mitotic inhibitor - Wikipedia [en.wikipedia.org]
- 3. What are β-tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 4. Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nanocellect.com [nanocellect.com]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. Sample Preparation | USF Health [health.usf.edu]
- 16. researchgate.net [researchgate.net]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols for Tubulin Inhibitor 17
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tubulin inhibitor 17 is a potent small molecule that functions as a tubulin polymerization inhibitor with an IC50 of 12.38 µM.[1] By disrupting microtubule dynamics, it induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells. These characteristics make it a compound of significant interest in oncology research and drug development. This document provides detailed protocols for the preparation of a 10 mM stock solution of this compound using Dimethyl Sulfoxide (DMSO), along with guidelines for its application in common cell-based assays.
Physicochemical Properties and Storage Recommendations
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. The following table summarizes key quantitative data.
| Property | Value | Source |
| Molecular Weight | 264.32 g/mol | [1] |
| Solubility in DMSO | 10 mM | [1] |
| IC50 (Tubulin Polymerization) | 12.38 µM | [1] |
| Storage of Powder | -20°C for up to 3 years | Generic Guideline |
| Storage of DMSO Stock Solution | -20°C for up to 3 months; -80°C for up to 1 year |
Note: For long-term storage of the DMSO stock solution, it is highly recommended to create single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol details the steps to prepare a 10 mM stock solution of this compound.
Materials:
-
This compound (solid powder)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Protocol:
-
Equilibration: Allow the vial of this compound powder and the bottle of DMSO to reach room temperature before opening to prevent condensation of moisture.
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound and the volume of DMSO.
-
Mass (mg) = 10 mmol/L * 0.001 L * 264.32 g/mol * 1000 mg/g = 2.6432 mg for 1 mL of 10 mM stock solution.
-
-
Weighing: Carefully weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Dissolution: Add the corresponding volume of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
Vortexing: Tightly cap the tube and vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term use (up to 3 months) or at -80°C for long-term storage (up to 1 year).
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing a 10 mM stock solution of this compound in DMSO.
Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
96-well plates
-
This compound (10 mM stock in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Dilution: Prepare serial dilutions of this compound from the 10 mM DMSO stock in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.5%.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of the effect of this compound on the microtubule network within cells.
Materials:
-
Cells cultured on glass coverslips in a 24-well plate
-
This compound
-
Paraformaldehyde (4% in PBS)
-
Triton X-100 (0.1% in PBS)
-
Bovine Serum Albumin (BSA, 1% in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Seed cells on glass coverslips and treat with an effective concentration of this compound (determined from the viability assay) for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and then permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody diluted in 1% BSA/PBS overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody (diluted in 1% BSA/PBS) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Imaging: Visualize the microtubule network and nuclear morphology using a fluorescence microscope.
Signaling Pathway
This compound, as a microtubule-destabilizing agent, interferes with the dynamic instability of microtubules. This disruption activates the spindle assembly checkpoint (SAC), leading to a prolonged mitotic arrest. If the cell is unable to satisfy the checkpoint, it will ultimately undergo apoptosis.
Signaling Pathway of this compound
Caption: Proposed signaling pathway for this compound leading to apoptosis.
References
Troubleshooting & Optimization
optimizing Tubulin inhibitor 17 concentration for in vitro experiments
Welcome to the technical support center for Tubulin Inhibitor 17. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, small molecule that functions as a microtubule-destabilizing agent.[1][2] It binds to the colchicine binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[1][3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.[4][5]
Q2: What is the recommended starting concentration for in vitro experiments?
A2: The optimal concentration of this compound will vary depending on the cell line and the specific assay being performed. We recommend starting with a dose-response experiment to determine the IC50 value for your cell line of interest. A common starting range for similar tubulin inhibitors is between 10 nM and 10 µM. For initial cell viability assays, a concentration range of 0.01 µM to 100 µM is often used.[4]
Q3: How should I dissolve and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, the DMSO stock solution should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experimental setup is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q4: What are the expected cellular effects of this compound?
A4: Treatment of cancer cells with this compound is expected to result in:
-
Inhibition of cell proliferation: A dose-dependent decrease in the number of viable cells.
-
Cell cycle arrest: An accumulation of cells in the G2/M phase of the cell cycle.[4][5]
-
Induction of apoptosis: An increase in the percentage of apoptotic cells.[4][6]
-
Disruption of the microtubule network: Visible changes in the microtubule structure, such as fragmentation and depolymerization, which can be observed using immunofluorescence microscopy.[4][7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant decrease in cell viability. | 1. Suboptimal concentration: The concentration of this compound may be too low. 2. Short incubation time: The treatment duration may be insufficient to induce a response. 3. Cell line resistance: The chosen cell line may be resistant to tubulin inhibitors.[1] | 1. Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 100 µM). 2. Increase the incubation time (e.g., 24, 48, and 72 hours). 3. Test a different cell line known to be sensitive to microtubule-targeting agents. Consider cell lines with low expression of drug efflux pumps. |
| High background in apoptosis assay. | 1. Suboptimal handling of cells: Rough handling can induce apoptosis. 2. Reagent issues: Problems with Annexin V or propidium iodide staining solutions. | 1. Handle cells gently during harvesting and staining. 2. Use fresh reagents and optimize staining concentrations and incubation times. Include appropriate controls (unstained, single-stained). |
| Inconsistent results in tubulin polymerization assay. | 1. Improper protein handling: Tubulin is a sensitive protein that can denature easily. 2. Incorrect buffer composition: The polymerization buffer may not be optimal. | 1. Keep tubulin protein on ice at all times and avoid repeated freeze-thaw cycles. 2. Ensure the polymerization buffer contains GTP and has the correct pH and ionic strength.[8] |
| Unexpected cell morphology. | 1. DMSO toxicity: High concentrations of DMSO can affect cell morphology. 2. Contamination: Mycoplasma or other microbial contamination. | 1. Ensure the final DMSO concentration is below 0.5%, and preferably at or below 0.1%. 2. Regularly test cell cultures for contamination. |
Experimental Protocols
Cell Viability (MTS Assay)
-
Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.[4]
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 24, 48, or 72 hours.[4]
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at 4°C.[9]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.[9]
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.[10]
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time period.
-
Cell Harvesting: Collect both adherent and floating cells, and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide according to the manufacturer's protocol. Incubate in the dark.[11]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.[9]
-
Data Analysis: Determine the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Signaling Pathways and Workflows
Signaling Pathway of this compound
Caption: Mechanism of action for this compound.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
References
- 1. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of apoptosis through tubulin inhibition in human cancer cells by new chromene-based chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
solubility issues with Tubulin inhibitor 17 in aqueous buffer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Tubulin inhibitor 17, a compound known for its potent anti-tubulin activity and associated solubility challenges in aqueous buffers. Please note that the designation "this compound" has been associated with at least two distinct chemical entities, and we will address solubility considerations relevant to hydrophobic tubulin inhibitors in general.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in aqueous buffers?
A1: this compound is a small molecule inhibitor of tubulin polymerization. Like many potent enzyme inhibitors, it possesses a hydrophobic chemical structure, which is crucial for its binding to the target protein but also results in poor solubility in water-based solutions such as phosphate-buffered saline (PBS) and other cell culture media. This is a common challenge encountered with many hydrophobic drugs and inhibitors.[1][2]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[3] For a similar compound, Tubulin inhibitor 11, solubility in DMSO is reported to be as high as 100 mg/mL.[4] It is crucial to prepare a high-concentration stock in 100% DMSO to minimize the final concentration of the organic solvent in your aqueous experimental buffer.
Q3: What is the maximum recommended final concentration of DMSO in my experiments?
A3: The maximum tolerated DMSO concentration is highly dependent on the experimental system. For in vitro tubulin polymerization assays, higher concentrations of DMSO may be used, but it's important to note that DMSO itself can promote tubulin assembly.[5][6] Some studies have utilized up to 15% DMSO in tubulin-GDP polymerization assays to test poorly soluble compounds.[5] For cell-based assays, it is critical to keep the final DMSO concentration as low as possible, typically below 0.5%, with 0.1% being a widely accepted safe limit for most cell lines to avoid solvent-induced cytotoxicity or off-target effects.[7]
Q4: I observed precipitation when I diluted my DMSO stock of this compound into my aqueous buffer. What should I do?
A4: Precipitation upon dilution is a clear indication that the aqueous solubility of the compound has been exceeded. To address this, you can try several approaches:
-
Lower the final concentration: The most straightforward solution is to work with a lower final concentration of the inhibitor in your assay.
-
Modify the dilution method: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try adding it to a smaller volume first and then gradually adding more buffer while vortexing.
-
Use a higher intermediate DMSO concentration: For in vitro assays, you might need to tolerate a higher final DMSO concentration in your buffer to keep the inhibitor in solution. Always include a vehicle control with the same final DMSO concentration in your experiment.[5]
-
Explore alternative solubilizing agents: For certain applications, other co-solvents or formulation strategies might be considered, although these need to be carefully validated for compatibility with your experimental system.[8][9][10]
Troubleshooting Guide
Issue 1: Inconsistent results in tubulin polymerization assays.
Q: My tubulin polymerization assay results are not reproducible when using this compound. What could be the cause?
A: Inconsistent results with hydrophobic inhibitors in tubulin polymerization assays often stem from solubility issues and the influence of the co-solvent.
-
Precipitation of the inhibitor: Even if not visible to the naked eye, micro-precipitation can occur, leading to a lower effective concentration of the inhibitor and thus variable results.
-
Effect of DMSO: DMSO itself can influence tubulin polymerization kinetics.[5][6][11] Variations in the final DMSO concentration between experiments will lead to inconsistent results. It's crucial to maintain a consistent final DMSO concentration across all samples, including the controls.
-
Inhibitor adsorption: Hydrophobic compounds can adsorb to plastic surfaces. Using low-adhesion microplates and tubes can help mitigate this issue.
Troubleshooting Steps:
-
Confirm solubility: Before each experiment, visually inspect your diluted inhibitor solution for any signs of precipitation. You can also centrifuge the diluted solution and test the supernatant for activity to see if the effective concentration has decreased.
-
Standardize DMSO concentration: Ensure that the final concentration of DMSO is identical in all wells (inhibitor, positive control, and negative control).
-
Pre-warm your solutions: Ensure all components of the assay (buffer, tubulin, inhibitor solution) are at the correct temperature before mixing to avoid temperature-induced precipitation.
Issue 2: High background signal or artifacts in fluorescence-based assays.
Q: I am using a fluorescence-based tubulin polymerization assay and observe a high background signal with this compound. Why is this happening?
A: A high background signal in fluorescence-based assays can be caused by the inhibitor itself.
-
Autofluorescence: The inhibitor may be autofluorescent at the excitation and emission wavelengths used in your assay.
-
Light scattering: Precipitated inhibitor can cause light scattering, leading to an artificially high fluorescence reading.
Troubleshooting Steps:
-
Check for autofluorescence: Measure the fluorescence of the inhibitor in the assay buffer without tubulin. If it is fluorescent, you may need to use a different assay format, such as a light-scattering assay.
-
Filter the diluted inhibitor solution: Before adding the inhibitor to the assay, you can filter it through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any pre-existing precipitate.
-
Optimize inhibitor concentration: Use the lowest effective concentration of the inhibitor to minimize precipitation and potential autofluorescence.
Quantitative Data Summary
| Parameter | Value | Source |
| This compound (Compound 3b) | ||
| CAS Number | 2839151-13-0 | Internal Data |
| IC50 (Tubulin Polymerization) | ~12.38 µM | Internal Data |
| Solubility in DMSO | ≥ 10 mM | Internal Data |
| This compound (Compound 23g) | ||
| CAS Number | 2454175-89-2 | [12] |
| Description | Potent tubulin polymerization inhibitor | [12] |
| General Recommendations for Hydrophobic Tubulin Inhibitors | ||
| Recommended Stock Solvent | 100% DMSO | [3] |
| Max. Final DMSO in Cell-Based Assays | < 0.5% (ideally ≤ 0.1%) | [7] |
| Final DMSO in in vitro Tubulin Assays | Up to 15% (with proper controls) | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare a 10 mM stock solution in 100% DMSO:
-
Accurately weigh the required amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) and sonication may aid dissolution.
-
Aliquot the stock solution into small volumes in low-adhesion microtubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Prepare intermediate dilutions (if necessary):
-
For cell-based assays requiring very low final DMSO concentrations, it may be necessary to perform an intermediate dilution of the 10 mM stock in 100% DMSO.
-
-
Prepare the final working solution:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution directly into the pre-warmed aqueous assay buffer to the desired final concentration.
-
Crucially, add the DMSO stock to the buffer while vortexing to ensure rapid mixing and minimize precipitation.
-
Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, consider lowering the final concentration.
-
Protocol 2: In Vitro Tubulin Polymerization Assay with a Hydrophobic Inhibitor
This protocol is adapted for a fluorescence-based assay.
-
Prepare the assay plate:
-
Use a non-binding, black, 96-well plate suitable for fluorescence measurements.
-
Prepare a solution of the inhibitor at 2x the final desired concentration in the assay buffer, ensuring the DMSO concentration is also at 2x the final desired concentration.
-
Add 50 µL of the 2x inhibitor solution or vehicle control (buffer with 2x final DMSO concentration) to the appropriate wells.
-
-
Prepare the tubulin solution:
-
Reconstitute lyophilized tubulin in the appropriate buffer to a concentration of 2x the final desired concentration.
-
Keep the tubulin solution on ice until use.
-
-
Initiate the polymerization reaction:
-
Add 50 µL of the 2x tubulin solution to each well containing the inhibitor or vehicle control.
-
Mix gently by pipetting.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
-
Monitor polymerization:
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
-
-
Data analysis:
-
Plot fluorescence intensity versus time for each concentration of the inhibitor and the controls.
-
Determine the rate of polymerization and the maximum polymer mass.
-
Calculate the IC50 value of the inhibitor by plotting the inhibition of polymerization versus the inhibitor concentration.
-
Visualizations
Caption: Workflow for solubilizing and using this compound.
Caption: Simplified pathway of tubulin inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 安全验证 [file.glpbio.cn]
- 5. Promotion of Tubulin Assembly by Poorly Soluble Taxol Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tubulin polymerization in dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Effective Solubilization of Hydrophobic Drugs Using Epigallocatechin Gallate or Tannic Acid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
Troubleshooting Inconsistent Results in Tubulin Polymerization Assays: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during tubulin polymerization assays. Inconsistent results can arise from various factors, and this guide aims to provide clear and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My tubulin is not polymerizing, or the polymerization rate is very low. What are the possible causes?
A1: Several factors can lead to poor or no tubulin polymerization. A primary reason is the quality of the tubulin itself. Improper storage, such as temperatures above -80°C or multiple freeze-thaw cycles, can lead to inactive, aggregated tubulin.[1] It is also crucial to ensure all reagents, especially GTP, are fresh and at the correct concentration, as GTP is essential for polymerization.[1][2] Additionally, check that the temperature of your plate reader is accurately maintained at 37°C, as tubulin polymerization is highly temperature-dependent.[3]
Q2: I am observing a high background signal or a signal in my negative control. What could be the reason?
A2: A high background signal can be caused by light scattering from precipitated compounds or tubulin aggregates.[1][4] Ensure your test compound is soluble in the assay buffer and does not precipitate at 37°C. To check for tubulin aggregates, it is recommended to pre-centrifuge the tubulin solution before use, especially if it has been stored improperly.[1] Another potential issue is moisture condensation on the bottom of the plate when transferring it from ice to a pre-warmed spectrophotometer.[1] Including a control well with buffer alone can help identify this problem.[1]
Q3: The lag phase of my polymerization curve is absent or very short in my control experiment. What does this indicate?
A3: The lag phase represents the nucleation step of microtubule formation. A shortened or absent lag time in the control reaction is a strong indicator of pre-existing tubulin aggregates, which act as "seeds" for polymerization.[1] This can be caused by improper storage or handling of the tubulin stock. While correctly stored tubulin may not require it, pre-centrifugation of the tubulin solution can remove these aggregates and restore a normal lag phase.[1]
Q4: My results are not reproducible between experiments. How can I improve consistency?
A4: Inconsistent results often stem from variability in experimental setup and execution. Inaccurate pipetting, the presence of air bubbles in the wells, and uneven temperature control across the 96-well plate are common culprits.[1] Using duplicate or triplicate wells for each condition can help identify and mitigate experimental errors.[1] It's also critical to ensure that all reagents are thawed on ice and that the reaction mix is assembled on ice before initiating polymerization by transferring the plate to 37°C.[1]
Q5: How can I differentiate between true tubulin polymerization and compound precipitation?
A5: Test compounds that precipitate in the assay buffer can cause an increase in optical density, mimicking microtubule assembly.[1][4] To verify that the observed signal is due to microtubule formation, a depolymerization step can be performed at the end of the assay. Transfer the plate to a cold block on ice for 20 minutes; true microtubules will depolymerize, leading to a decrease in the signal.[1] The solution should become nearly transparent.[1] A subsequent re-polymerization at 37°C should yield a curve similar to the initial one.[1]
Troubleshooting Guide
This section provides a step-by-step guide to address specific issues you may encounter.
Issue 1: No or Low Polymerization Signal
| Possible Cause | Recommended Solution |
| Inactive Tubulin | Ensure tubulin is stored at -80°C and avoid repeated freeze-thaw cycles.[1] If tubulin has been stored improperly, centrifuge at high speed (e.g., 140,000 x g for 10 minutes at 2-4°C) to remove inactive aggregates and use the supernatant.[1] |
| Incorrect GTP Concentration | Prepare fresh GTP stock solution and add it to the polymerization buffer immediately before use to a final concentration of 1 mM.[1] |
| Suboptimal Temperature | Verify that the spectrophotometer or plate reader is pre-warmed to and maintains 37°C.[3] Ensure the 96-well plate is also pre-warmed before adding the reaction mix.[3] |
| Incorrect Buffer Composition | Check the pH and composition of your polymerization buffer. A common buffer is 80 mM PIPES pH 6.9, 2.0 mM MgCl2, and 0.5 mM EGTA.[3][5] |
Issue 2: High Background Signal
| Possible Cause | Recommended Solution |
| Compound Precipitation | Visually inspect the wells for any signs of precipitation. Run a control with the compound in buffer without tubulin to check for insolubility.[1] |
| Tubulin Aggregates | Pre-centrifuge the tubulin stock solution to remove aggregates before setting up the assay.[1] |
| Plate Condensation | Allow the plate to equilibrate to room temperature for a few moments before placing it in the 37°C reader to minimize condensation. Include a buffer-only control to monitor for this effect.[1] |
| Contaminants in Sample | If testing a protein sample, consider dialysis against a suitable buffer with low salt content to remove potential contaminants.[1] |
Issue 3: Inconsistent and Variable Results
| Possible Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and be careful to avoid introducing air bubbles. Pipette against the side of the well to ensure accurate volume delivery.[1] |
| Uneven Plate Temperature | Some plate readers may have uneven temperature distribution.[1] Allow the plate to incubate in the reader for a few minutes before starting the measurement to ensure uniform temperature. |
| Reagent Instability | Prepare fresh reaction mixes for each experiment. Thaw tubulin and GTP on ice and use them within an hour.[1] |
| DMSO Concentration | If your test compound is dissolved in DMSO, ensure the final concentration in the assay does not exceed 2%, as higher concentrations can inhibit polymerization.[1] |
Experimental Protocols
Standard Tubulin Polymerization Assay (Absorbance-Based)
This protocol is a general guideline and may need optimization for specific applications.
-
Reagent Preparation:
-
Reaction Setup:
-
All reactions should be assembled on ice.[1]
-
In a 96-well half-area plate, add your test compound diluted in 1X PB-GTP. For control wells, add 1X PB-GTP.
-
Dilute the tubulin stock to the desired final concentration (e.g., 3 mg/mL or ~30 µM) with ice-cold 1X PB-GTP.[3]
-
Add the diluted tubulin to each well to initiate the reaction. The final volume is typically 70-100 µL.[1][3]
-
-
Data Acquisition:
Key Experimental Parameters
| Parameter | Recommended Value/Range | Notes |
| Tubulin Concentration | 1 - 5 mg/mL (approx. 10 - 50 µM) | Higher concentrations lead to a shorter lag phase and a faster polymerization rate.[4] |
| GTP Concentration | 1 mM | Essential for polymerization.[1] |
| Temperature | 37°C | Polymerization is highly temperature-dependent.[3] |
| pH | 6.8 - 7.0 | Optimal for tubulin assembly.[5] |
| DMSO Concentration | < 2% | High concentrations can inhibit polymerization.[1] |
| Expected OD (Control) | 0.4 - 0.6 at steady state | This can vary depending on the specific conditions and plate reader.[1] |
Visualizing Experimental Workflows and Logic
General Workflow for a Tubulin Polymerization Assay
Caption: Workflow for a standard tubulin polymerization experiment.
Troubleshooting Logic for Inconsistent Results
Caption: Decision tree for troubleshooting inconsistent results.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Kinetic analysis of tubulin assembly in the presence of the microtubule-associated protein TOGp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
minimizing cytotoxicity of Tubulin inhibitor 17 to normal cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing the cytotoxicity of Tubulin inhibitor 17 to normal cells during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, small molecule inhibitor of tubulin polymerization.[1][2] By binding to tubulin, it disrupts the dynamic instability of microtubules, which are essential for various cellular processes, most critically for the formation of the mitotic spindle during cell division.[3][4] This disruption leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis (programmed cell death) in rapidly dividing cells, making it a promising candidate for cancer research.[1][5][6]
Q2: Why does this compound exhibit cytotoxicity to normal cells?
Like many tubulin inhibitors, this compound's mechanism of targeting a fundamental cellular component is not entirely specific to cancer cells.[3] Normal, healthy cells also rely on microtubule dynamics for cell division, intracellular transport, and maintenance of cell shape.[3][4] While cancer cells are generally more susceptible due to their high proliferation rates, normal rapidly dividing cells, such as those in the bone marrow and hair follicles, can also be affected, leading to off-target cytotoxicity.[3][7] This can manifest as side effects like myelosuppression and neuropathy in clinical settings.[3]
Q3: What are the general strategies to minimize the cytotoxicity of tubulin inhibitors to normal cells?
Several strategies are being explored to enhance the therapeutic window of tubulin inhibitors by reducing their impact on healthy tissues. These include:
-
Dose Optimization: Carefully titrating the concentration of the inhibitor to a level that is effective against cancer cells but has minimal impact on normal cells.[8]
-
Combination Therapies: Using this compound in conjunction with other therapeutic agents that may allow for a lower, less toxic dose of the tubulin inhibitor or that selectively sensitize cancer cells to its effects.[9]
-
Targeted Delivery Systems: Employing nanoparticle carriers or antibody-drug conjugates to deliver the inhibitor specifically to tumor sites, thereby reducing systemic exposure to normal tissues.[3][5]
-
Development of Dual-Targeting Inhibitors: Designing molecules that inhibit both tubulin and another cancer-specific target, which can lead to increased efficacy and potentially lower toxicity.[5]
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Normal/Control Cell Lines
If you are observing significant cytotoxicity in your normal or non-cancerous control cell lines, consider the following troubleshooting steps:
Potential Cause & Solution
-
Concentration Too High: The concentration of this compound may be in a range that is toxic to both normal and cancerous cells.
-
Troubleshooting Step: Perform a dose-response curve with a wider range of concentrations on both your cancer cell line and a relevant normal cell line (e.g., primary cells from the same tissue of origin). The goal is to identify a therapeutic window where cancer cell viability is significantly reduced with minimal effect on normal cells.
-
-
Inappropriate Normal Cell Line Control: The chosen normal cell line may be unusually sensitive to tubulin disruption.
-
Troubleshooting Step: If possible, test the inhibitor on a panel of different normal cell lines to assess if the observed cytotoxicity is widespread or specific to a particular cell type. Consider using primary cells for a more physiologically relevant control.
-
-
Extended Exposure Time: Prolonged exposure to the inhibitor may be causing cumulative toxicity in normal cells.
-
Troubleshooting Step: Design a time-course experiment to determine the optimal exposure duration. It's possible that a shorter incubation time is sufficient to induce apoptosis in cancer cells while allowing normal cells to recover.
-
Experimental Protocol: Determining the Therapeutic Window
-
Cell Plating: Seed both cancer and normal cells in parallel 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.
-
Drug Dilution: Prepare a serial dilution of this compound in your cell culture medium. A typical starting range might be from 0.01 µM to 100 µM.
-
Treatment: Replace the medium in the cell plates with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the inhibitor.
-
Incubation: Incubate the plates for a standard duration (e.g., 48 or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo assay.
-
Data Analysis: Plot the cell viability against the log of the inhibitor concentration for both cell lines. Calculate the IC50 (the concentration at which 50% of cell growth is inhibited) for each cell line. The therapeutic window is the range of concentrations that effectively kills cancer cells while having a minimal impact on normal cells.
Hypothetical IC50 Data for this compound
| Cell Line | Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Cancer | 5 |
| MDA-MB-231 | Breast Cancer | 8 |
| MCF-10A | Normal Breast Epithelial | 50 |
| HUVEC | Normal Endothelial | 75 |
Issue 2: Lack of Cancer Cell-Specific Cytotoxicity
If this compound is showing similar levels of cytotoxicity in both your cancer and normal cell lines, consider these approaches:
Potential Cause & Solution
-
Similar Proliferation Rates: The normal cell line you are using may have a proliferation rate comparable to your cancer cell line, making it equally susceptible.
-
Troubleshooting Step: Characterize the doubling time of your cell lines. If they are too similar, consider using a more slowly dividing normal cell line as a control.
-
-
P-glycoprotein (P-gp) Efflux in Cancer Cells: Some cancer cells develop resistance by overexpressing efflux pumps like P-gp, which remove the drug from the cell, potentially masking the differential effect.[5]
-
Troubleshooting Step: Investigate the expression of P-gp in your cancer cell line. If it is high, you could consider co-treatment with a P-gp inhibitor to see if this enhances the specific cytotoxicity to the cancer cells.
-
Experimental Protocol: Combination Therapy with a P-gp Inhibitor
-
Cell Plating: Seed both cancer and normal cells in 96-well plates.
-
Treatment Design: Create a treatment matrix including:
-
This compound alone (at its IC50 for the cancer cells).
-
A P-gp inhibitor (e.g., Verapamil or a more specific research compound) alone at a non-toxic concentration.
-
A combination of this compound and the P-gp inhibitor.
-
Vehicle controls.
-
-
Incubation and Viability Assay: Follow the same procedure as the therapeutic window experiment.
-
Data Analysis: Compare the viability of the cancer cells treated with the combination to those treated with this compound alone. A significant decrease in viability in the combination-treated cancer cells, without a similar decrease in the normal cells, would suggest that P-gp-mediated efflux was limiting the inhibitor's efficacy.
Hypothetical Combination Therapy Data
| Cell Line | Treatment | Hypothetical % Viability |
| Resistant Cancer Cell Line | Vehicle | 100% |
| This compound (10 µM) | 85% | |
| P-gp Inhibitor (5 µM) | 98% | |
| Combination | 40% | |
| Normal Cell Line | Vehicle | 100% |
| This compound (10 µM) | 95% | |
| P-gp Inhibitor (5 µM) | 100% | |
| Combination | 92% |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 4. Mitotic inhibitor - Wikipedia [en.wikipedia.org]
- 5. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemotherapy - Wikipedia [en.wikipedia.org]
- 8. precisionformedicine.com [precisionformedicine.com]
- 9. Tubulin-targeting agent combination therapies: dosing schedule could matter - PMC [pmc.ncbi.nlm.nih.gov]
stability of Tubulin inhibitor 17 in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of Tubulin Inhibitor 17 in cell culture media. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, it is recommended to dissolve this compound in a high-purity organic solvent such as dimethyl sulfoxide (DMSO). Stock solutions should be stored at -20°C or -80°C to maintain stability. For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Q2: How can I determine the stability of this compound in my specific cell culture medium?
A2: The stability of this compound in cell culture medium can be assessed by incubating the compound in the medium at 37°C over a time course (e.g., 0, 2, 6, 12, 24, 48, and 72 hours). At each time point, an aliquot of the medium is collected, and the concentration of the intact compound is quantified using an analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] A detailed protocol is provided in the "Experimental Protocols" section.
Q3: What factors in cell culture media can affect the stability of this compound?
A3: Several factors can influence the stability of small molecules in cell culture media, including:
-
pH: The pH of the medium can affect the hydrolysis of certain chemical groups.[3]
-
Serum Proteins: Components of fetal bovine serum (FBS) or other sera can bind to the inhibitor, potentially affecting its availability and stability.[1]
-
Enzymatic Degradation: Cells can release enzymes into the medium that may metabolize the inhibitor.
-
Light Sensitivity: Some compounds are light-sensitive and may degrade upon exposure to light. It is advisable to handle the compound and conduct experiments with minimal light exposure if its photosensitivity is unknown.
-
Reactive Components: Certain components in the media, such as reducing agents, could potentially interact with the inhibitor.[4]
Q4: I am observing lower than expected potency of this compound in my cell-based assays. Could this be a stability issue?
A4: Yes, lower than expected potency can be a strong indicator of compound instability in the cell culture medium.[1][5] If the inhibitor degrades over the course of the experiment, its effective concentration decreases, leading to a reduced biological effect. It is also important to consider other factors such as poor cell permeability, efflux by transporters, or off-target effects.[3][6] We recommend performing a stability study as outlined in this guide to rule out degradation as a cause.
Q5: What is the typical half-life of small molecule inhibitors in cell culture media?
A5: The half-life of small molecule inhibitors in cell culture media can vary significantly depending on the compound's chemical structure and the specific media composition.[7][8] Some compounds may be stable for several days, while others might degrade within hours.[1] Therefore, it is crucial to experimentally determine the stability of this compound under your specific experimental conditions.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in cell-based assays.
| Potential Cause | Troubleshooting Step |
| Degradation of this compound | Perform a time-course stability study of the inhibitor in your cell culture medium at 37°C. Analyze samples by HPLC or LC-MS to quantify the remaining intact compound. If significant degradation is observed, consider shorter incubation times or replenishing the medium with fresh inhibitor during the experiment.[9] |
| Precipitation of the Inhibitor | Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. Determine the kinetic solubility of the inhibitor in the cell culture medium to ensure the working concentration is below its solubility limit.[10][11] |
| Inaccurate Pipetting of Stock Solution | Calibrate your pipettes regularly. When preparing dilutions, ensure the stock solution is fully thawed and vortexed before use. |
| Cell Seeding Density Variation | Optimize and maintain a consistent cell seeding density for all experiments, as this can influence drug response.[12] |
Issue 2: High background toxicity or unexpected cell death in control wells (vehicle only).
| Potential Cause | Troubleshooting Step |
| High Concentration of Organic Solvent (e.g., DMSO) | Ensure the final concentration of the vehicle (e.g., DMSO) in the cell culture medium is non-toxic to your cell line. Typically, this is ≤ 0.1%. Perform a vehicle-only toxicity test to determine the tolerance of your cells. |
| Contamination of Stock Solution or Medium | Use sterile techniques for all manipulations. Filter-sterilize stock solutions if necessary and feasible. Check the cell culture medium and supplements for any signs of contamination. |
| pH Shift in the Medium | Ensure the cell culture medium is properly buffered and that the incubator's CO₂ levels are correctly calibrated. |
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Cell Culture Media at 37°C
| Time (hours) | Remaining Compound in DMEM + 10% FBS (%) | Remaining Compound in RPMI-1640 + 10% FBS (%) |
| 0 | 100 | 100 |
| 2 | 98.5 | 99.1 |
| 6 | 95.2 | 96.8 |
| 12 | 88.7 | 92.5 |
| 24 | 75.3 | 84.1 |
| 48 | 55.1 | 68.9 |
| 72 | 38.2 | 52.4 |
Data are presented as the mean percentage of the initial concentration.
Table 2: Hypothetical Solubility of this compound
| Solvent/Medium | Kinetic Solubility (µM) |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 |
| DMEM + 10% FBS | > 100 |
| RPMI-1640 + 10% FBS | > 100 |
Experimental Protocols
Protocol 1: Determining the Stability of this compound in Cell Culture Media
Objective: To quantify the degradation of this compound in cell culture media over time.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640) with serum (e.g., 10% FBS)
-
Sterile microcentrifuge tubes or a 24-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system
-
Acetonitrile (ACN) or other suitable organic solvent for extraction
Procedure:
-
Prepare a working solution of this compound in the desired cell culture medium at the final concentration used in your experiments (e.g., 10 µM).
-
Aliquot the solution into sterile tubes or wells for each time point (e.g., 0, 2, 6, 12, 24, 48, 72 hours).
-
Place the samples in a 37°C incubator with 5% CO₂.
-
At each designated time point, remove one aliquot and immediately stop any potential degradation by adding an equal volume of ice-cold acetonitrile and vortexing. This will precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or an HPLC vial.
-
Analyze the concentration of the intact this compound in the supernatant using a validated HPLC or LC-MS method.[1][13][14]
-
Calculate the percentage of the remaining compound at each time point relative to the concentration at time 0.
Protocol 2: Assessing the Kinetic Solubility of this compound
Objective: To determine the kinetic solubility of this compound in aqueous buffers and cell culture media.
Materials:
-
This compound
-
DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium of interest
-
96-well plates
-
Plate reader capable of nephelometry or UV-Vis spectroscopy
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, perform serial dilutions of the DMSO stock solution into the aqueous buffer or cell culture medium.
-
Allow the plate to incubate at room temperature for a set period (e.g., 2 hours), protected from light.
-
Measure the turbidity of each well using a nephelometer. Alternatively, measure the absorbance at a wavelength where the compound does not absorb (e.g., 600-800 nm) to detect light scattering due to precipitation.
-
The kinetic solubility is the concentration at which a significant increase in turbidity or light scattering is observed, indicating the formation of a precipitate.[10]
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. resources.biomol.com [resources.biomol.com]
- 4. Synthetic Medium: RPMI 1640 and Dulbecco’s Modified Eagle Medium (DMEM) - A professional supplier of swabs [chenyanglobal.com]
- 5. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategy for Extending Half-life in Drug Design and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Controlling for Solvent Effects of DMSO with Tubulin Inhibitor 17
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Tubulin inhibitor 17 and the solvent dimethyl sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended final concentration of DMSO for cell-based assays with this compound?
A1: For most cell lines, it is recommended to keep the final concentration of DMSO at or below 0.1% to minimize solvent-induced cytotoxicity and other off-target effects.[1] While some robust cell lines can tolerate up to 0.5% or even 1% DMSO for short exposure times, primary cells and more sensitive cell lines can be negatively affected at these concentrations.[1] It is crucial to perform a dose-response curve to determine the maximum tolerated DMSO concentration for your specific cell line before proceeding with experiments with this compound.
Q2: How can I control for the effects of DMSO in my experiments?
A2: Always include a "vehicle control" in your experimental design. The vehicle control should contain the same final concentration of DMSO as the wells treated with this compound, but without the inhibitor itself. This allows you to distinguish the effects of the solvent from the effects of the compound.
Q3: Can DMSO affect the activity of this compound in a biochemical assay?
A3: Yes, DMSO can directly impact tubulin polymerization. Studies have shown that DMSO can promote tubulin assembly and lower the critical concentration of tubulin required for polymerization.[2] Therefore, it is essential to maintain a consistent and low concentration of DMSO across all conditions in a tubulin polymerization assay, including the negative and positive controls.
Q4: What are the known downstream effects of tubulin inhibitors like this compound?
A4: Tubulin inhibitors, by disrupting microtubule dynamics, typically induce cell cycle arrest at the G2/M phase.[3][4] This prolonged mitotic arrest can then trigger apoptosis (programmed cell death) through various signaling pathways, often involving the activation of c-Jun N-terminal kinase (JNK) and modulation of Bcl-2 family proteins.[5][6][7][8]
Troubleshooting Guides
Cell-Based Assays
| Issue | Possible Cause | Troubleshooting Steps |
| High background cytotoxicity in vehicle control. | DMSO concentration is too high for the cell line. | 1. Perform a DMSO dose-response experiment to determine the maximum non-toxic concentration (e.g., using an MTT or trypan blue assay). 2. Reduce the final DMSO concentration in all experimental conditions to below the toxic threshold, ideally ≤0.1%.[1] |
| Inconsistent results between experiments. | 1. Variable final DMSO concentrations. 2. Inconsistent cell seeding density. | 1. Ensure the final DMSO concentration is identical in all wells for a given experiment and across repeat experiments. 2. Maintain consistent cell seeding densities and ensure even cell distribution in plates. |
| Precipitation of this compound in culture medium. | The inhibitor has low aqueous solubility and has precipitated out of the DMSO/media mixture. | 1. Ensure the stock solution of this compound in 100% DMSO is fully dissolved before diluting in culture medium. 2. When preparing working solutions, add the DMSO stock to the culture medium and mix immediately and thoroughly. 3. Consider a gentle vortex or sonication of the stock solution before dilution. |
Tubulin Polymerization Assays
| Issue | Possible Cause | Troubleshooting Steps |
| No or low polymerization in the negative control (DMSO only). | 1. Inactive tubulin. 2. Incorrect buffer composition or temperature. | 1. Use fresh, high-quality tubulin and avoid repeated freeze-thaw cycles. 2. Ensure the polymerization buffer is correctly prepared and the assay is performed at 37°C.[9] |
| High background signal or precipitation in the absence of tubulin. | The compound itself is precipitating and scattering light. | 1. Run a control with the compound in polymerization buffer without tubulin to check for precipitation. 2. If precipitation occurs, try lowering the compound concentration or adjusting the buffer conditions if possible. |
| Variability between replicate wells. | 1. Inaccurate pipetting. 2. Air bubbles in the wells. 3. Temperature fluctuations across the plate. | 1. Use calibrated pipettes and ensure accurate and consistent dispensing. 2. Be careful not to introduce air bubbles when pipetting. 3. Ensure the plate reader maintains a uniform temperature of 37°C.[9] |
Quantitative Data
Table 1: Effect of DMSO Concentration on Cell Viability.
| Cell Line | DMSO Concentration (%) | Cell Viability (%) |
| HepG2 | 0.1 | ~100 |
| 0.5 | ~95 | |
| 1.0 | ~90 | |
| 3.0 | ~60 | |
| 5.0 | <10 |
Note: Data is illustrative and based on findings for HepG2 cells.[10] Researchers should perform this experiment for their specific cell line.
Table 2: IC50 Values of Common Tubulin Inhibitors in Tubulin Polymerization Assays.
| Compound | Binding Site | IC50 (µM) |
| Colchicine | Colchicine | ~1 |
| Vinblastine | Vinca | ~1 |
| Nocodazole | Colchicine | ~5 |
| Combretastatin A-4 | Colchicine | ~2.5 |
Note: These values were determined in the presence of a low, consistent concentration of DMSO and serve as a reference.[11] The IC50 for this compound should be determined experimentally.
Experimental Protocols
Protocol 1: Determining Maximum Tolerated DMSO Concentration using MTT Assay
This protocol is for determining the cytotoxic effect of DMSO on a specific cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[12]
-
DMSO Dilution Series: Prepare a serial dilution of DMSO in culture medium to achieve final concentrations ranging from 0.01% to 5%.
-
Treatment: Remove the old medium and add 100 µL of the DMSO-containing medium to the respective wells. Include a "medium only" control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 490 nm or 540 nm using a microplate reader.[12][14]
-
Data Analysis: Calculate cell viability as a percentage of the "medium only" control. Plot viability versus DMSO concentration to determine the highest non-toxic concentration.
Protocol 2: In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on tubulin polymerization in vitro.
-
Reagent Preparation: Reconstitute lyophilized tubulin protein in ice-cold polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).[15][16] Keep all reagents on ice.
-
Compound Preparation: Prepare a 10X stock of this compound in polymerization buffer. The final DMSO concentration should be kept constant and minimal (e.g., 0.1%). Prepare a 10X vehicle control (DMSO in buffer) and a positive control inhibitor (e.g., colchicine).[15]
-
Assay Setup: In a pre-warmed 96-well plate, add 10 µL of the 10X compound, vehicle, or positive control solutions to duplicate wells.
-
Initiate Polymerization: Add 90 µL of the tubulin solution to each well to initiate polymerization.
-
Monitor Polymerization: Immediately place the plate in a spectrophotometer pre-heated to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.[9]
-
Data Analysis: Plot absorbance versus time. The rate of polymerization can be determined from the slope of the linear phase of the curve. Calculate the percent inhibition relative to the vehicle control.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of this compound on cell cycle progression.
-
Cell Treatment: Seed cells and treat them with this compound at various concentrations, a vehicle control (DMSO), and a negative control for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 1200 rpm for 5 minutes.[17]
-
Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C.[17]
-
Washing: Centrifuge the fixed cells at 2000 rpm for 5 minutes, discard the ethanol, and wash the pellet twice with PBS.[17]
-
Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[18]
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer, measuring the fluorescence of PI.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[17]
Visualizations
Caption: Experimental workflow for testing this compound.
Caption: Apoptosis signaling pathway induced by tubulin destabilization.
Caption: Logic diagram for troubleshooting experimental issues.
References
- 1. lifetein.com [lifetein.com]
- 2. The effects of dimethyl sulfoxide on the kinetics of tubulin assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 5. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
- 7. Microtubule damaging agents induce apoptosis in HL 60 cells and G2/M cell cycle arrest in HT 29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 11. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays [mdpi.com]
- 12. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. In vitro tubulin polymerization assay [bio-protocol.org]
- 16. Tubulin in vitro polymerization assay [bio-protocol.org]
- 17. wp.uthscsa.edu [wp.uthscsa.edu]
- 18. cancer.wisc.edu [cancer.wisc.edu]
Technical Support Center: Interpreting Unexpected Phenotypes with Tubulin Inhibitor 17 Treatment
Welcome to the technical support center for Tubulin Inhibitor 17. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected phenotypes observed during their experiments. All protocols and data are intended for research use only.
Frequently Asked Questions (FAQs)
Q1: What is the expected phenotype of cells treated with this compound?
A1: The primary expected phenotype for cells treated with a potent tubulin inhibitor like this compound is cell cycle arrest in the G2/M phase, leading to subsequent apoptosis.[1][2][3] This is due to the disruption of microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division.[4]
Q2: We observe G2/M arrest, but the cells are not undergoing apoptosis. Why?
A2: A lack of apoptosis following G2/M arrest can be due to several factors. The cell line you are using may have a dysfunctional apoptotic pathway (e.g., mutations in p53 or caspase genes). Alternatively, at certain concentrations, this compound might induce cellular senescence rather than apoptosis. It is also possible that the drug concentration is not optimal for inducing apoptosis in your specific cell model.
Q3: We are observing significant cytotoxicity in non-dividing, terminally differentiated cells. Is this expected?
A3: While the primary mechanism of action of tubulin inhibitors is anti-mitotic, microtubules are crucial for various non-mitotic cellular functions, including intracellular transport, maintenance of cell shape, and cell signaling.[4][5][6] Therefore, cytotoxicity in non-dividing cells, although an off-target effect, can occur, potentially through disruption of these essential processes. For instance, vincristine, a known tubulin inhibitor, is associated with neurotoxicity due to its effects on axonal transport.[1]
Troubleshooting Guides for Unexpected Phenotypes
Below are troubleshooting guides for specific unexpected phenotypes you might encounter when using this compound.
Unexpected Phenotype 1: Altered Cell Morphology and Adhesion
Q: Our cells are rounding up and detaching from the culture plate at sub-lethal concentrations of this compound, without signs of apoptosis. What could be the cause?
A: This phenotype is likely due to the disruption of the microtubule cytoskeleton's role in maintaining cell shape and adhesion.[6][7] Microtubules are integral to the establishment and maintenance of cell polarity and focal adhesions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for altered cell morphology.
Experimental Steps:
-
Visualize the Cytoskeleton: Perform immunofluorescence staining for α-tubulin and F-actin to visualize the microtubule and actin networks. A disrupted microtubule network and secondary changes in actin organization would confirm a cytoskeletal basis for the morphological changes.
-
Quantify Cell Adhesion: Perform a cell adhesion assay to quantify the observed detachment.
-
Investigate Focal Adhesion Signaling: Analyze the phosphorylation status of key focal adhesion proteins like FAK and Src via Western blot. Some tubulin inhibitors have been shown to inhibit the FAK/Src signaling pathway.[8]
Quantitative Data Summary:
| Experiment | Metric | Control | This compound (Low Dose) | This compound (High Dose) |
| Cell Adhesion Assay | % Adherent Cells | 95 ± 3% | 60 ± 5% | 25 ± 4% |
| Western Blot | p-FAK / Total FAK | 1.0 | 0.4 ± 0.1 | 0.1 ± 0.05 |
| Cell Migration Assay | Wound Closure (%) | 80 ± 7% | 30 ± 5% | 10 ± 3% |
Unexpected Phenotype 2: Induction of Cellular Senescence
Q: Following G2/M arrest, a significant portion of our cells are not dying but appear enlarged, flattened, and express senescence markers. Is this a known effect?
A: Yes, some cancer cells can escape mitotic arrest induced by microtubule-targeting agents and enter a state of cellular senescence.[9] This is a form of cell cycle exit that is distinct from apoptosis.
Troubleshooting Workflow:
Caption: Workflow to investigate cellular senescence.
Experimental Steps:
-
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining: This is a hallmark cytochemical marker for senescent cells.
-
Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to analyze the DNA content. A population of cells with >4N DNA content following mitotic arrest is indicative of endoreduplication and entry into senescence.
-
Western Blot for Senescence Markers: Analyze the expression of key cell cycle inhibitors like p21 and p53, which are often upregulated in senescent cells.
Quantitative Data Summary:
| Experiment | Metric | Control | This compound |
| SA-β-Gal Staining | % Positive Cells | < 5% | 65 ± 8% |
| Flow Cytometry | % Polyploid Cells (>4N) | < 2% | 40 ± 5% |
| Western Blot | p21 Expression (Fold Change) | 1.0 | 4.5 ± 0.7 |
Unexpected Phenotype 3: Altered Intracellular Trafficking and Organelle Distribution
Q: We are observing abnormal clustering of mitochondria and lysosomes in the perinuclear region of interphase cells treated with this compound. What could explain this?
A: Microtubules serve as tracks for the long-range transport of organelles by motor proteins like kinesins and dyneins.[4][10] Disruption of microtubule dynamics can impair this transport, leading to the mislocalization of organelles.[6]
Troubleshooting Workflow:
Caption: Workflow for investigating altered organelle distribution.
Experimental Steps:
-
Co-localization Immunofluorescence: Perform immunofluorescence staining for α-tubulin along with markers for specific organelles (e.g., TOM20 for mitochondria, LAMP1 for lysosomes) to visualize their relative distribution.
-
Live-Cell Imaging: Use fluorescently tagged organelle markers (e.g., MitoTracker, LysoTracker) and perform live-cell imaging to directly observe the dynamics of organelle transport in the presence and absence of this compound.
-
Expression of Motor Proteins: While less direct, you can check for changes in the expression levels of key motor proteins like kinesin and dynein via Western blot, as some cellular stressors can alter their expression.
Signaling Pathways
Disruption of microtubule dynamics can have far-reaching consequences on various signaling pathways. Below is a simplified diagram of key pathways that can be affected.
Caption: Signaling pathways affected by tubulin inhibition.
Key Experimental Protocols
Immunofluorescence Staining for Cytoskeleton
-
Cell Seeding: Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with this compound at the desired concentrations and for the desired time.
-
Fixation: Wash cells with pre-warmed PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[11]
-
Permeabilization: Wash cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.[12]
-
Blocking: Block with 1% BSA in PBS for 30 minutes at room temperature.[11]
-
Primary Antibody Incubation: Incubate with primary antibodies against α-tubulin and/or phalloidin for F-actin, diluted in blocking buffer, for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslips on microscope slides using an anti-fade mounting medium.[13]
-
Imaging: Visualize using a fluorescence or confocal microscope.
Transwell Cell Migration Assay
-
Serum Starvation: Serum-starve the cells for 12-24 hours prior to the assay.[14]
-
Cell Seeding: Resuspend serum-starved cells in serum-free medium and seed them into the upper chamber of a Transwell insert (typically with an 8 µm pore size membrane).[15]
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Treatment: Add this compound to the upper chamber at the desired concentrations.
-
Incubation: Incubate for a period appropriate for your cell type (e.g., 12-24 hours) at 37°C.
-
Cell Removal: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution such as 0.5% crystal violet.[14]
-
Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound.
-
Fixation: Wash the cells with PBS and fix with a fixative solution (e.g., 2% formaldehyde/0.2% glutaraldehyde in PBS) for 10-15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Staining: Add the SA-β-Gal staining solution (containing X-gal at pH 6.0) to the cells.[16]
-
Incubation: Incubate the plate at 37°C without CO2 for 4-18 hours, protected from light.
-
Imaging: Observe the cells under a light microscope and count the percentage of blue-stained (senescent) cells.
Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Culture cells to 60-70% confluency and treat with this compound for the desired duration.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and count.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at 4°C for at least 2 hours.[17]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[18]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content using a flow cytometer. The data can be used to generate a histogram to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[17][18]
Western Blot for Apoptosis Markers
-
Cell Lysis: After treatment, collect both floating and adherent cells, wash with cold PBS, and lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.[19]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2 family members) overnight at 4°C.[20][21]
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19]
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.
References
- 1. Vincristine in Combination Therapy of Cancer: Emerging Trends in Clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of vincristine on cell survival, cell cycle progression, and mitotic accumulation in asynchronously growing Sarcoma 180 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microtubule - Wikipedia [en.wikipedia.org]
- 5. From signaling pathways to microtubule dynamics: the key players - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microtubule-dependent control of cell shape and pseudopodial activity is inhibited by the antibody to kinesin motor domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of cell migration by dynamic microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Microtubule-dependent subcellular organisation of pluripotent cells | Development | The Company of Biologists [journals.biologists.com]
- 11. 2.5. Immunofluorescence Analysis and Staining of the Actin Cytoskeleton [bio-protocol.org]
- 12. A Sample Preparation Protocol for High Throughput Immunofluorescence of Suspension Cells on an Adherent Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biotium.com [biotium.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. researchgate.net [researchgate.net]
- 20. Apoptosis western blot guide | Abcam [abcam.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
Validation & Comparative
A Comparative Analysis of Colchicine-Binding Site Inhibitors: A Guide for Drug Discovery Professionals
An in-depth evaluation of leading small molecules targeting the colchicine-binding site on β-tubulin, offering a comparative look at their efficacy, mechanism of action, and the experimental frameworks used for their assessment.
This guide provides a comparative analysis of prominent colchicine-binding site inhibitors (CBSIs), intended for researchers, scientists, and professionals in the field of drug development. By presenting key performance data, detailed experimental protocols, and visual representations of signaling pathways and workflows, this document aims to serve as a practical resource for the evaluation and development of next-generation microtubule-targeting agents.
Introduction to Colchicine-Binding Site Inhibitors
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell structure.[1][2] Their pivotal role in mitosis makes them a prime target for anticancer drug development.[2][3] Colchicine-binding site inhibitors (CBSIs) are a class of microtubule-targeting agents that bind to the β-tubulin subunit at its interface with the α-tubulin subunit.[4][5][6] This binding event induces a conformational change in the tubulin dimer, preventing its polymerization into microtubules.[1][6] The subsequent disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle and ultimately triggers apoptosis, or programmed cell death.[3][4]
While colchicine itself has a limited therapeutic window due to toxicity, a diverse array of synthetic and natural product-derived CBSIs have been developed with improved pharmacological profiles.[3][4][6] Many of these agents exhibit potent antimitotic and anti-angiogenic activities and have shown promise in overcoming multidrug resistance.[3][5][7] This guide focuses on a comparative analysis of three prominent CBSIs: the archetypal natural product Colchicine , the potent vascular disrupting agent Combretastatin A-4 (CA-4) , and the clinical-stage synthetic compound Plinabulin (NPI-2358) .
Comparative Performance of Selected Colchicine-Binding Site Inhibitors
The efficacy of CBSIs is typically evaluated based on their ability to inhibit tubulin polymerization and their cytotoxicity against various cancer cell lines. The following tables summarize key quantitative data for Colchicine, Combretastatin A-4, and Plinabulin.
| Inhibitor | Target | IC50 (Tubulin Polymerization) | Key Findings |
| Colchicine | β-tubulin | 2.68 µM[4] | The prototypical CBSI, however, its clinical use as an anticancer agent is limited by its toxicity.[3][4] |
| Combretastatin A-4 (CA-4) | β-tubulin | 2.12 µM[3] | A potent inhibitor of tubulin polymerization with significant vascular disrupting activity.[3][5] Its clinical development has been challenged by poor water solubility and isomerization to a less active trans-isomer.[3] |
| Plinabulin (NPI-2358) | β-tubulin | Not explicitly stated in provided abstracts, but competes with colchicine for its binding pocket. | A synthetic CBSI currently in clinical trials. It exhibits potent, broad-spectrum cytotoxicity against various cancer cell lines.[8][9] |
Table 1: Comparative Inhibition of Tubulin Polymerization. IC50 values represent the concentration of the inhibitor required to reduce tubulin polymerization by 50%.
| Inhibitor | Cell Line | IC50 (Cytotoxicity) |
| Colchicine | HeLa | ~10-100 nM (estimated from various sources) |
| Combretastatin A-4 (CA-4) | K562 | 2.0 nM[6] |
| Various human cancer cell lines | Nanomolar range[3] | |
| Plinabulin (NPI-2358) | Various cancer cell lines | 5.4 nM to 25.2 nM[6] |
Table 2: Comparative Cytotoxicity of Colchicine-Binding Site Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce cell viability by 50%. Note that values can vary depending on the specific cell line and assay conditions.
Signaling Pathway and Mechanism of Action
CBSIs exert their cytotoxic effects by disrupting microtubule dynamics, which in turn activates a cascade of downstream signaling events culminating in apoptosis. The binding of a CBSI to the β-tubulin subunit prevents the incorporation of tubulin dimers into growing microtubules, leading to a net depolymerization of the microtubule network.[1][6] This disruption of the mitotic spindle activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[4] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway.
Caption: Signaling cascade initiated by colchicine-binding site inhibitors.
Experimental Protocols
The evaluation of CBSIs relies on a set of standardized in vitro and cell-based assays. Below are detailed methodologies for key experiments.
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin in vitro.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.
Methodology:
-
Reagents: Porcine brain tubulin (>99% pure), G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 5% glycerol), GTP solution (100 mM), test compound dissolved in DMSO, and a positive control (e.g., colchicine).[10]
-
Procedure: a. Reconstitute tubulin to a final concentration of 3-4 mg/mL in G-PEM buffer. b. In a pre-warmed 96-well plate, add G-PEM buffer, GTP (to a final concentration of 1 mM), and the test compound at various concentrations. Include wells with DMSO as a negative control and a known inhibitor as a positive control. c. Initiate the polymerization by adding the reconstituted tubulin to each well. d. Immediately place the plate in a spectrophotometer pre-heated to 37°C and record the absorbance at 340 nm every 60 seconds for 60 minutes.[9]
-
Data Analysis: Plot absorbance versus time. The IC50 value is determined by calculating the concentration of the inhibitor that reduces the maximum polymerization rate or the final extent of polymerization by 50% compared to the DMSO control.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of CBSIs on cancer cell lines.
Principle: Metabolically active cells with functional NAD(P)H-dependent oxidoreductase enzymes can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[11] The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Culture: Plate cancer cells (e.g., HeLa, K562) in a 96-well plate at a density of 3,000-6,000 cells per well and allow them to adhere overnight.[9]
-
Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).[9]
-
MTT Incubation: Remove the treatment media and add 50 µL of serum-free media and 50 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate at 37°C for 3-4 hours.[11]
-
Solubilization: Add 150 µL of a solubilization solution (e.g., 40% dimethylformamide, 16% SDS, 2% acetic acid in water) to each well to dissolve the formazan crystals.[11]
-
Measurement: Read the absorbance at a wavelength between 500 and 600 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is the concentration of the compound that reduces cell viability by 50%.
Cell Cycle Analysis
Flow cytometry is used to determine the effect of CBSIs on cell cycle progression.
Principle: CBSIs are expected to cause an accumulation of cells in the G2/M phase of the cell cycle. This can be quantified by staining the cellular DNA with a fluorescent dye (e.g., propidium iodide) and analyzing the DNA content of individual cells using a flow cytometer.
Methodology:
-
Cell Treatment: Treat cells with the test compound at its approximate IC50 concentration for a duration corresponding to one to two cell cycles (e.g., 24 hours).[9]
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C.[9]
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing propidium iodide (e.g., 5 µg/mL) and RNase A (e.g., 0.1 mg/mL) in PBS. Incubate for 30 minutes at room temperature in the dark.[9]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Generate a histogram of DNA content. The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined by analyzing the histogram using appropriate software.
Experimental Workflow for CBSI Evaluation
The discovery and development of novel CBSIs typically follow a structured experimental workflow, starting from initial screening to more detailed mechanistic studies.
Caption: A typical experimental workflow for the evaluation of CBSIs.
Conclusion
The colchicine-binding site on β-tubulin remains a highly attractive target for the development of novel anticancer therapeutics. The inhibitors discussed in this guide, Colchicine, Combretastatin A-4, and Plinabulin, represent a spectrum of CBSIs from the foundational natural product to a promising clinical candidate. The provided comparative data and detailed experimental protocols offer a framework for the continued exploration and optimization of this important class of antimitotic agents. Future research will likely focus on developing CBSIs with improved pharmacokinetic properties, reduced toxicity, and enhanced efficacy against a broader range of malignancies, including those with established drug resistance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structures of a diverse set of colchicine binding site inhibitors in complex with tubulin provide a rationale for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
Navigating Drug Resistance: A Comparative Analysis of Tubulin Inhibitor 17's Potential Cross-Resistance Profile
For Immediate Release
[City, State] – November 8, 2025 – In the ongoing battle against cancer, the emergence of drug resistance remains a critical hurdle. Microtubule-targeting agents are a cornerstone of chemotherapy, but their efficacy can be limited by the development of resistance. This guide provides a comparative overview of Tubulin inhibitor 17, a promising colchicine-binding site agent, and its potential cross-resistance profile against other classes of tubulin binders, including taxanes and vinca alkaloids. While direct experimental data on the cross-resistance of this compound is not yet publicly available, this analysis is based on the established mechanisms of action and resistance patterns of colchicine-site inhibitors.
Understanding Tubulin Inhibitors and Resistance
Tubulin inhibitors disrupt the dynamics of microtubules, essential components of the cell's cytoskeleton, leading to cell cycle arrest and apoptosis. They are broadly categorized based on their binding site on the tubulin protein: the colchicine site, the vinca alkaloid site, and the taxane site.
Resistance to tubulin-targeting agents often arises from two primary mechanisms:
-
Overexpression of P-glycoprotein (P-gp): This efflux pump actively removes drugs from the cancer cell, reducing their intracellular concentration and thus their effectiveness. Taxanes and vinca alkaloids are well-known substrates for P-gp.
-
Alterations in β-tubulin isotypes: Mutations or changes in the expression of different β-tubulin isotypes can alter the drug-binding site, preventing the inhibitor from effectively interacting with its target. This is a common resistance mechanism for taxanes.
The Promise of Colchicine-Binding Site Inhibitors
This compound, also known as compound 3b, has been identified as a potent inhibitor of tubulin polymerization that binds to the colchicine site.[1] This class of inhibitors has garnered significant interest due to its potential to circumvent the common resistance mechanisms that plague other tubulin binders. Many colchicine-binding site inhibitors are not substrates for P-gp and their binding site is distinct from that of taxanes, suggesting they may remain effective in resistant cancer cells.
Comparative Efficacy of Tubulin Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of this compound against various cancer cell lines and for tubulin polymerization, providing a baseline for its potency. Data for cross-resistance in cell lines resistant to other tubulin binders is currently unavailable in published literature.
| Compound/Drug | Target/Cell Line | IC50 (µM) | Reference |
| This compound (compound 3b) | Tubulin Polymerization | 12.38 | [1] |
| HepG-2 (Liver Cancer) | 0.261 | [1] | |
| B16-F10 (Melanoma) | 0.563 | [1] | |
| MCF-7 (Breast Cancer) | 0.609 | [1] | |
| Hela (Cervical Cancer) | 2.047 | [1] |
Experimental Protocols
The following are generalized experimental protocols typically used to determine the cross-resistance profile of a novel tubulin inhibitor.
Cell Viability Assay (MTT Assay)
-
Cell Culture: Sensitive and resistant cancer cell lines (e.g., paclitaxel-resistant, vincristine-resistant) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the test compound (e.g., this compound) and reference drugs (e.g., paclitaxel, vincristine, colchicine) for 48-72 hours.
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the drug concentration. The resistance index (RI) is determined by dividing the IC50 value in the resistant cell line by the IC50 value in the sensitive parental cell line.
Tubulin Polymerization Assay
-
Reaction Mixture: A reaction mixture containing purified tubulin, a GTP-containing buffer, and fluorescent reporter is prepared.
-
Inhibitor Addition: The test compound (e.g., this compound) or a reference drug is added to the reaction mixture at various concentrations.
-
Fluorescence Monitoring: The polymerization of tubulin into microtubules is monitored over time by measuring the increase in fluorescence using a fluorometer.
-
Data Analysis: The IC50 value for the inhibition of tubulin polymerization is determined from the dose-response curve.
Signaling Pathways and Resistance Mechanisms
The diagram below illustrates the distinct binding sites of different classes of tubulin inhibitors and the common mechanisms of drug resistance. Colchicine-binding site inhibitors like this compound are hypothesized to be effective against cells that have developed resistance to taxanes and vinca alkaloids through P-gp overexpression or β-tubulin mutations.
References
Validating the Specificity of Tubulin Inhibitor 17 for the Colchicine Site: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tubulin inhibitor 17 with other well-established tubulin inhibitors to validate its specificity for the colchicine binding site. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in oncology and drug discovery.
Introduction to Tubulin Inhibition and Binding Sites
Tubulin, a globular protein, polymerizes to form microtubules, which are essential components of the cytoskeleton involved in critical cellular processes such as mitosis, cell motility, and intracellular transport. Consequently, tubulin is a key target for anticancer drug development. Small molecules that interfere with tubulin dynamics can be broadly categorized based on their binding site on the tubulin dimer: the colchicine site, the vinca alkaloid site, and the taxane site. Inhibitors binding to the colchicine and vinca sites typically inhibit microtubule polymerization, leading to mitotic arrest and apoptosis. Conversely, agents that bind to the taxane site stabilize microtubules, also resulting in cell cycle arrest.
This compound, also identified in the scientific literature as compound 3b, has emerged as a potent inhibitor of tubulin polymerization.[1] This guide focuses on presenting the evidence that substantiates its classification as a colchicine site inhibitor.
Comparative Analysis of Tubulin Inhibitors
To ascertain the specificity of this compound, its performance is compared against established tubulin inhibitors that target different binding sites.
| Compound | Target Site | Primary Mechanism of Action | Tubulin Polymerization IC50 | Antiproliferative IC50 (Cell Line) |
| This compound (Compound 3b) | Colchicine | Inhibition of tubulin polymerization | 13.29 µM [1] | 261 nM (HepG-2) [2] |
| Colchicine | Colchicine | Inhibition of tubulin polymerization | 9.21 µM[1] | ~10-20 nM (various) |
| Combretastatin A-4 | Colchicine | Inhibition of tubulin polymerization | ~2 µM | ~1-10 nM (various) |
| Vincristine | Vinca Alkaloid | Inhibition of tubulin polymerization | ~1-5 µM | ~1-10 nM (various) |
| Paclitaxel (Taxol) | Taxane | Stabilization of microtubules | N/A (Promotes polymerization) | ~2-10 nM (various) |
Table 1: Comparative data of this compound and other tubulin-targeting agents. The data demonstrates that this compound's inhibition of tubulin polymerization is comparable to that of the well-known colchicine site binder, colchicine. Its potent antiproliferative activity is also in the nanomolar range, consistent with other effective tubulin inhibitors.
Experimental Validation of Colchicine Site Binding
The specificity of a tubulin inhibitor for the colchicine site is typically determined through a combination of in vitro assays.
Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the formation of microtubules from purified tubulin. As colchicine site inhibitors prevent the assembly of tubulin dimers, they show a dose-dependent inhibition of polymerization. The IC50 value of 13.29 µM for this compound confirms its role as a potent inhibitor of this process.[1]
Competitive Binding Assays
To definitively establish binding to the colchicine site, competitive binding assays are employed. In this assay, a radiolabeled colchicine analogue is incubated with tubulin in the presence of the test compound. If the test compound binds to the colchicine site, it will displace the radiolabeled ligand, leading to a decrease in the measured signal. While specific competitive binding data for this compound is not yet widely published, its demonstrated inhibition of tubulin polymerization is a strong indicator of its interaction at this site.
Molecular Docking Studies
Computational molecular docking studies provide a theoretical model of how a ligand interacts with its target protein. Studies have shown that this compound (compound 3b) fits well into the colchicine binding pocket of tubulin, showing similar interactions to known colchicine site binders like combretastatin A-4.[2] This in silico evidence further supports its classification.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
-
Reagents and Materials: Purified tubulin (>99%), GTP solution, polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.9), test compound (this compound), positive control (colchicine), negative control (DMSO), 96-well microplate, temperature-controlled spectrophotometer.
-
Procedure:
-
On ice, prepare a reaction mixture containing tubulin and GTP in polymerization buffer.
-
Add varying concentrations of the test compound, positive control, or negative control to the wells of a pre-chilled 96-well plate.
-
Add the tubulin reaction mixture to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm over time (typically 60 minutes) at 30-second intervals. The increase in absorbance corresponds to microtubule polymerization.
-
Plot the rate of polymerization against the concentration of the inhibitor to determine the IC50 value.
-
Competitive Colchicine Binding Assay
-
Reagents and Materials: Purified tubulin, [³H]-colchicine, unlabeled colchicine (for standard curve), test compound (this compound), binding buffer, filtration apparatus with glass fiber filters, scintillation fluid, and a scintillation counter.
-
Procedure:
-
Incubate a fixed concentration of tubulin and [³H]-colchicine with varying concentrations of the test compound in the binding buffer at 37°C for a defined period.
-
Rapidly filter the reaction mixture through glass fiber filters to separate protein-bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioactivity.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of [³H]-colchicine is determined as the IC50, from which the inhibition constant (Ki) can be calculated.
-
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway, experimental workflow, and logical comparison.
Caption: Mechanism of action of different classes of tubulin inhibitors.
Caption: Workflow for validating the binding specificity of a tubulin inhibitor.
Caption: Logical relationship of this compound to other tubulin binders.
Conclusion
The available evidence strongly supports the classification of this compound (compound 3b) as a specific colchicine site binder. Its potent inhibition of tubulin polymerization, with an IC50 value comparable to that of colchicine, is a key indicator. Furthermore, molecular docking studies corroborate its interaction within the colchicine binding pocket. While direct competitive binding data would provide the ultimate confirmation, the existing experimental results provide a solid foundation for its use as a specific tool for studying microtubule dynamics and as a lead compound for the development of novel anticancer therapeutics targeting the colchicine site on tubulin.
References
A Head-to-Head Comparison: Tubulin Inhibitor 17 and Vincristine in Preclinical Cancer Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-cancer drug discovery, tubulin inhibitors remain a cornerstone of chemotherapy. These agents disrupt the dynamics of microtubules, essential components of the cellular cytoskeleton, thereby inducing cell cycle arrest and apoptosis in rapidly dividing cancer cells. This guide provides a detailed, data-driven comparison of a novel investigational agent, Tubulin Inhibitor 17, and the well-established chemotherapeutic drug, vincristine.
This compound, a designation for compounds identified in recent preclinical studies, represents a new generation of tubulin-targeting agents that bind to the colchicine site on β-tubulin. For the purpose of this guide, we will focus on two promising compounds referred to in the literature as compound 23g and compound 3b . Vincristine, a vinca alkaloid, is a widely used chemotherapeutic that interacts with the vinca domain on tubulin. This fundamental difference in binding sites may translate to distinct efficacy profiles, particularly in the context of drug resistance.
Mechanism of Action: A Tale of Two Binding Sites
Both this compound and vincristine are classified as tubulin polymerization inhibitors, meaning they prevent the assembly of α- and β-tubulin dimers into microtubules. However, they achieve this through interaction with different binding sites on the tubulin protein.
Vincristine binds to the vinca domain, a site located at the positive end of microtubules. This binding event disrupts the addition of new tubulin dimers, leading to the destabilization and disassembly of the microtubule structure.
This compound , on the other hand, binds to the colchicine site, located at the interface between α- and β-tubulin. This binding induces a conformational change in the tubulin dimer, preventing its incorporation into the growing microtubule and promoting a state of dynamic instability, ultimately leading to microtubule depolymerization.[1]
The distinct binding sites suggest that this compound may be effective against cancer cells that have developed resistance to vinca alkaloids through mechanisms that do not involve the colchicine binding site.
References
Assessing the Therapeutic Index of Tubulin Inhibitor 17: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic index is a critical measure of a drug's safety, quantifying the window between its therapeutic and toxic doses. For anticancer agents like tubulin inhibitors, a high therapeutic index is paramount, indicating a greater selectivity for cancer cells over healthy cells. This guide provides a comparative assessment of the therapeutic index of Tubulin Inhibitor 17 and other notable tubulin inhibitors, supported by available experimental data and detailed methodologies.
Understanding the Therapeutic Index
The therapeutic index (TI) is typically calculated as the ratio of the concentration of a drug that is toxic to 50% of a normal cell population (TC50 or IC50 in normal cells) to the concentration that is effective in 50% of a cancer cell population (EC50 or IC50 in cancer cells). A higher TI value suggests a more favorable safety profile.
TI = IC50 (Normal Cells) / IC50 (Cancer Cells)
Due to a lack of publicly available data on the cytotoxicity of this compound (also known as compound 3b) against normal, non-cancerous cell lines, its therapeutic index cannot be calculated at this time. The available data focuses solely on its efficacy in various cancer cell lines.
Quantitative Data Comparison
The following tables summarize the available in vitro cytotoxicity data for this compound and comparator tubulin inhibitors.
Table 1: In Vitro Cytotoxicity of this compound (Compound 3b)
| Cancer Cell Line | Cell Type | IC50 (µM) |
| HepG-2 | Human Liver Cancer | 0.261 |
| B16-F10 | Mouse Melanoma | 0.563 |
| MCF-7 | Human Breast Cancer | 0.609 |
| HeLa | Human Cervical Cancer | 2.047 |
Data sourced from Ren Y, et al. Bioorg Med Chem. 2021 Sep 15;46:116376.
Table 2: Comparative In Vitro Cytotoxicity and Therapeutic Index of Other Tubulin Inhibitors
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Therapeutic Index (TI) | Reference |
| Colchicine | A375 (Melanoma) | 8.89 ± 0.41 | HEK-293 | 11.72 ± 0.39 | 1.32 | [1] |
| Colchicine Derivative (3g) | A375 (Melanoma) | 10.35 ± 0.56 | HEK-293 | 15.74 ± 0.41 | 1.52 | [1] |
| Compound [I] | SGC-7901 (Gastric Cancer) | 0.21 | HUVEC | >13.15 | >62.62 | [2] |
| Paclitaxel | Various | 0.0025 - 0.0075 | - | - | - | [3] |
Note: A higher therapeutic index indicates greater selectivity for cancer cells. The data for Paclitaxel is presented as a range across multiple cancer cell lines, and corresponding normal cell data for a direct TI calculation was not available in the same study.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The half-maximal inhibitory concentration (IC50) values are commonly determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the tubulin inhibitor (e.g., this compound, Colchicine, Paclitaxel) for a specified period, typically 48 or 72 hours. A control group receives only the vehicle (e.g., DMSO).
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is then determined by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of microtubules from tubulin dimers.
Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) at 340 nm in a spectrophotometer. Inhibitors of tubulin polymerization will reduce the rate and extent of this increase in absorbance.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing purified tubulin (e.g., from bovine brain), a polymerization buffer (e.g., PIPES, MgCl2, EGTA), and GTP.
-
Compound Addition: The test compound (e.g., this compound) at various concentrations is added to the reaction mixture. A known inhibitor (e.g., colchicine) and a known stabilizer (e.g., paclitaxel) are used as positive controls, while a vehicle (e.g., DMSO) is used as a negative control.
-
Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.
-
Turbidity Measurement: The absorbance at 340 nm is measured at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60 minutes) using a temperature-controlled spectrophotometer.
-
Data Analysis: The rate and extent of tubulin polymerization are determined from the absorbance curves. The IC50 for polymerization inhibition is the concentration of the compound that reduces the maximum polymerization by 50%.
Visualizations
Caption: Signaling pathway of tubulin inhibitor-induced apoptosis.
Caption: Experimental workflow for determining the therapeutic index.
References
- 1. Design, synthesis and antiproliferative activity of novel colchicine derivatives: selective inhibition of melanoma cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]
- 3. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Downstream Cascade: A Comparative Guide to the Signaling Effects of Tubulin Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the downstream signaling effects of tubulin inhibitors, with a focus on a representative compound, referred to here as Tubulin Inhibitor 17, in the context of other well-established agents. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation and development of next-generation anti-cancer therapeutics.
Tubulin inhibitors represent a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by disrupting microtubule dynamics, which are critical for cell division, intracellular transport, and maintenance of cell shape.[1][2] These agents are broadly classified into two major groups: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine site inhibitors).[2] this compound belongs to the latter class, specifically targeting the colchicine binding site to inhibit tubulin polymerization.[3][4] This guide will delve into the downstream signaling consequences of this inhibition, comparing its effects with other prominent tubulin-targeting drugs.
Comparative Analysis of Tubulin Inhibitor Efficacy
The anti-proliferative activity of tubulin inhibitors is a key metric for their therapeutic potential. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other commonly used tubulin inhibitors across various cancer cell lines.
| Compound | Mechanism of Action | Cell Line | IC50 (nM) |
| This compound | Tubulin Destabilizer | MCF-7 | Sub-micromolar |
| U937 | Nanomolar | ||
| Paclitaxel | Tubulin Stabilizer | MCF-7 | 2.5 |
| Colchicine | Tubulin Destabilizer | HCT116 | 10.6 (µM) |
| Vincristine | Tubulin Destabilizer | HeLa | 1.5 |
| Combretastatin A-4 (CA-4) | Tubulin Destabilizer | A549 | 1.2 |
Table 1: Comparative IC50 values of various tubulin inhibitors in different cancer cell lines. Data compiled from multiple sources.[3]
Downstream Signaling Pathways Activated by this compound
The primary effect of this compound, the inhibition of tubulin polymerization, triggers a cascade of downstream signaling events culminating in cell cycle arrest and apoptosis.[5]
Cell Cycle Arrest at G2/M Phase
By disrupting the formation of the mitotic spindle, this compound and similar destabilizing agents cause cells to arrest in the G2/M phase of the cell cycle.[3][6] This mitotic arrest is a hallmark of microtubule-targeting agents and is a critical step in their anti-cancer activity.[7]
Figure 1: Simplified workflow of this compound inducing G2/M cell cycle arrest.
Induction of Apoptosis
Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This is often characterized by the activation of caspase-3, a key executioner caspase.[3] The B-cell lymphoma 2 (Bcl-2) family of proteins plays a crucial role in regulating this process.
References
- 1. Mitotic inhibitor - Wikipedia [en.wikipedia.org]
- 2. onclive.com [onclive.com]
- 3. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Tubulin Inhibitor 17
For Immediate Implementation by Laboratory Personnel
This guide provides essential, step-by-step procedures for the safe and compliant disposal of Tubulin inhibitor 17, a potent cytotoxic compound. Adherence to these protocols is critical for ensuring the safety of all laboratory staff and minimizing environmental impact. Tubulin inhibitors, including this compound, are classified as cytotoxic agents due to their mechanism of action, which involves disrupting microtubule dynamics, a fundamental process in cell division.[1][2][3][4][5] Consequently, they are often considered hazardous and require special handling and disposal procedures.[6][7][8]
Core Principles of Cytotoxic Waste Management
The fundamental principle of managing waste from this compound is segregation. All materials that have come into contact with the compound must be treated as cytotoxic waste and disposed of separately from regular laboratory trash.[9] This includes unused product, contaminated personal protective equipment (PPE), and any labware used in its handling.
Quantitative Data on Waste Segregation
For clarity and immediate recognition, cytotoxic waste is segregated into specific, color-coded containers. The following table outlines the proper containment for different types of waste generated during research involving this compound.
| Waste Type | Description | Recommended Container |
| Solid Waste | Gloves, gowns, bench paper, pipette tips, and other contaminated disposable materials. | Labeled, leak-proof container with a purple or red lid/bag, designated for cytotoxic waste.[6][9][10] |
| Sharps Waste | Needles, syringes, scalpels, and glass vials that have come into contact with this compound. | Puncture-resistant sharps container, clearly labeled as "Cytotoxic Sharps." This may be a purple or red container.[6][7][9][10] |
| Liquid Waste | Unused solutions of this compound or contaminated solvents. | Leak-proof, sealable chemical waste container, clearly labeled with the contents, including "Cytotoxic Chemical Waste." |
| Bulk Powder | Unused or expired pure this compound. | The original container, securely sealed and placed within a secondary, labeled cytotoxic waste container. |
Step-by-Step Disposal Protocol
The following workflow outlines the procedural steps for the proper disposal of waste contaminated with this compound.
Experimental Protocols for Spill Management
In the event of a spill, immediate and effective management is crucial to minimize exposure and environmental contamination.
Small Spill (less than 5 mL or 5 g):
-
Alert Personnel: Immediately notify others in the vicinity.
-
Don PPE: At a minimum, wear two pairs of chemotherapy-rated gloves, a disposable gown, and eye protection.
-
Containment: Cover the spill with absorbent pads, starting from the outside and working inward.
-
Cleaning: Clean the area with a detergent solution, followed by a disinfectant. All cleaning materials must be disposed of as cytotoxic waste.
-
Rinsing: Thoroughly rinse the area with water.
Large Spill (more than 5 mL or 5 g):
-
Evacuate: Evacuate the immediate area.
-
Isolate: Secure the area to prevent entry.
-
Contact Safety Officer: Immediately contact the designated institutional safety officer or emergency response team. Do not attempt to clean a large spill without specialized training and equipment.
Decontamination and Inactivation
Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for this compound and adherence to all local, state, and federal regulations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemotherapy - Wikipedia [en.wikipedia.org]
- 3. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. danielshealth.ca [danielshealth.ca]
- 7. sharpsmart.co.uk [sharpsmart.co.uk]
- 8. osha.gov [osha.gov]
- 9. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Essential Safety and Logistical Information for Handling Tubulin Inhibitor 17
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of Tubulin Inhibitor 17 (also known as Tubulin polymerization-IN-17 or compound 23g). Adherence to these procedures is critical to ensure personnel safety and maintain experimental integrity. As a potent inhibitor of tubulin polymerization with the potential to induce apoptosis, this compound should be handled with the same precautions as other cytotoxic agents.[1]
Chemical and Safety Data
| Property | Value/Information | Source |
| Compound Name | This compound (Tubulin polymerization-IN-17; compound 23g) | [1] |
| CAS Number | 2454175-89-2 | [1] |
| Mechanism of Action | Potent inhibitor of tubulin polymerization, leading to tubulin depolymerization, cell apoptosis, and inhibition of cell migration.[1] Binds to the colchicine site on tubulin.[1][2] | [1][2] |
| Physical Form | Solid (Assumed) | General Knowledge |
| Storage | Store at room temperature in the continental US; however, always refer to the Certificate of Analysis for specific storage conditions.[1] | [1] |
| Toxicity Data | Specific LD50/LC50 data is not available. Handle as a potent cytotoxic compound. | General Knowledge |
Operational Plan: Handling Procedures
Due to its cytotoxic nature, all handling of this compound must be performed within a designated controlled area, such as a certified chemical fume hood or a Class II Biosafety Cabinet, to minimize exposure risk.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.
-
Gloves: Double gloving with nitrile gloves is required. The outer glove should be changed immediately upon contamination or every 30 minutes of continuous use.
-
Lab Coat: A disposable, back-closing gown made of a low-permeability fabric is required. Cuffs should be tucked under the inner glove.
-
Eye Protection: Chemical splash goggles or a full-face shield must be worn.
-
Respiratory Protection: When handling the solid compound outside of a contained system, a NIOSH-approved respirator (e.g., N95 or higher) is necessary to prevent inhalation of airborne particles.
Engineering Controls
-
Ventilation: All weighing and reconstitution of the solid compound must be performed in a certified chemical fume hood or a powder-containment balance enclosure.
-
Sharps: Use only Luer-Lok syringes and needles to prevent accidental disconnection and aerosol generation. All sharps must be disposed of in a designated sharps container.
Step-by-Step Handling Protocol
-
Preparation:
-
Don all required PPE as described above.
-
Prepare the work surface within the chemical fume hood by covering it with a disposable, absorbent bench liner.
-
Assemble all necessary equipment (e.g., vials, solvent, pipettes, waste containers) within the hood before starting.
-
-
Reconstitution (if starting from solid):
-
Carefully weigh the desired amount of this compound in a tared, sealed container within the fume hood.
-
Add the appropriate solvent (e.g., DMSO) dropwise to the solid to minimize aerosolization.
-
Gently swirl the vial to dissolve the compound completely. Do not vortex, as this can generate aerosols.
-
-
Use in Experiments:
-
When diluting or adding the compound to experimental media, perform all transfers within the fume hood.
-
Keep all vials and tubes containing the inhibitor capped or sealed when not in immediate use.
-
-
Post-Handling:
-
Wipe down all surfaces within the fume hood with an appropriate decontamination solution (e.g., 70% ethanol followed by a surface deactivator if available).
-
Carefully doff PPE, removing the outer gloves first and disposing of them in the designated cytotoxic waste container. Remove the remaining PPE in a manner that avoids self-contamination.
-
Wash hands thoroughly with soap and water immediately after handling the compound.
-
Disposal Plan
All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.
-
Solid Waste:
-
All disposable PPE (gloves, gowns, bench liners), plasticware (pipette tips, tubes), and any other contaminated solid materials must be placed in a clearly labeled, sealed, and puncture-resistant hazardous waste container designated for "Cytotoxic Waste."
-
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this waste down the drain.
-
Organic solvent waste (e.g., DMSO stock solutions) must be collected in a separate, appropriately labeled hazardous waste container for halogenated or non-halogenated waste, as per your institution's guidelines.
-
-
Sharps:
-
All needles and syringes used to handle the compound must be disposed of immediately in a designated sharps container for cytotoxic waste.
-
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol is a representative method for assessing the inhibitory effect of this compound on tubulin polymerization in a cell-free system.
Objective: To determine the IC50 of this compound on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Positive control: Colchicine or Nocodazole (e.g., 10 mM in DMSO)
-
Vehicle control: DMSO
-
Pre-warmed 96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm at 37°C
Procedure:
-
Preparation:
-
Prepare serial dilutions of this compound in G-PEM buffer to achieve a range of final assay concentrations (e.g., 0.1 µM to 10 µM).
-
Prepare control wells containing the vehicle (DMSO) and a positive control inhibitor (e.g., 10 µM Colchicine).
-
Reconstitute purified tubulin in ice-cold G-PEM buffer to a final concentration of 3 mg/mL. Keep on ice.
-
-
Assay Execution:
-
Add 10 µL of the diluted this compound, positive control, or vehicle control to the appropriate wells of a pre-warmed 96-well plate.
-
To initiate the polymerization reaction, add 100 µL of the reconstituted tubulin solution to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
-
Data Acquisition:
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time for each concentration.
-
Determine the rate of polymerization for each concentration by calculating the slope of the linear phase of the curve.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathway: Mechanism of Action
Tubulin inhibitors that bind to the colchicine site, such as this compound, disrupt the dynamic equilibrium of microtubule assembly and disassembly. This interference is a critical event that triggers a cascade of cellular responses, ultimately leading to programmed cell death (apoptosis).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
